2-[(2-Aminoethyl)(methyl)amino]ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-aminoethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(3-2-6)4-5-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVGUKOTPNESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447091 | |
| Record name | 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-50-4 | |
| Record name | 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physical Properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol, a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document compiles essential data, including physicochemical parameters and structural identifiers, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for the determination of these key properties and includes a visual representation of the compound's molecular features to aid in understanding its reactivity and interactions.
Chemical Identity and Structure
This compound, also known by its IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol, is a chemical compound featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of functionalities imparts versatile chemical characteristics, making it a valuable building block in organic synthesis and a candidate for various applications, including as a ligand in coordination chemistry.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 5753-50-4 | [2][3][4] |
| Molecular Formula | C5H14N2O | [3][4] |
| Molecular Weight | 118.18 g/mol | [2][3][4] |
| IUPAC Name | 2-[2-aminoethyl(methyl)amino]ethanol | [4] |
| Synonyms | 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol, N-(2-Hydroxyethyl)-N-methylethylenediamine | [1][4][5] |
| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N | [1][4][5] |
| SMILES | CN(CCN)CCO | [4] |
| Exact Mass | 118.11100 u | [3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physical data for this compound.
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Reference |
| Melting Point | 144 °C | [5] | |
| Boiling Point | 115-117 °C | at 16 Torr | [5] |
| Density | 0.981 g/cm³ | [5] | |
| pKa (Predicted) | 14.74 ± 0.10 | [5] | |
| XLogP3-AA | -1.4 | [4] | |
| Hydrogen Bond Donor Count | 2 | [4] | |
| Hydrogen Bond Acceptor Count | 3 | [4] | |
| Rotatable Bond Count | 4 | [4] | |
| Topological Polar Surface Area | 49.5 Ų | [4] |
Experimental Protocols
The determination of the physical properties listed above requires specific analytical methodologies. Below are detailed, standardized protocols for measuring these key parameters.
3.1. Melting Point Determination
-
Methodology: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point of a solid.
-
Procedure:
-
A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
-
3.2. Boiling Point Determination
-
Methodology: The boiling point at reduced pressure is determined using vacuum distillation.
-
Procedure:
-
A sample of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
-
A manometer is included in the system to accurately measure the pressure.
-
The system is evacuated to the desired pressure (e.g., 16 Torr).
-
The distillation flask is heated gradually.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point.
-
3.3. Density Measurement
-
Methodology: A pycnometer or a digital density meter is used for accurate density determination of liquids.
-
Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3.4. pKa Prediction
-
Methodology: The pKa value provided is a predicted value, likely obtained through computational software that uses algorithms based on the compound's structure.
-
Computational Approach:
-
The 2D or 3D structure of this compound is used as input.
-
Software such as ACD/Labs Percepta, ChemAxon, or similar programs analyze the functional groups (amines and alcohol) and their electronic environment.
-
The software calculates the acid dissociation constants based on established quantitative structure-property relationship (QSPR) models.
-
Molecular Structure and Functional Groups
The chemical behavior and physical properties of this compound are dictated by its molecular structure, which includes a primary amine, a tertiary amine, and a hydroxyl group. The following diagram illustrates these key features.
Caption: Molecular structure and functional groups of the compound.
Safety and Handling
According to safety data, this compound is a combustible liquid that can cause severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has summarized the essential physical properties of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with standardized experimental protocols and a structural visualization, offer a comprehensive understanding of this versatile chemical compound. Adherence to safety precautions is crucial when working with this substance.
References
An In-depth Technical Guide to N-(2-Aminoethyl)-N-methylethanolamine
This technical guide provides a comprehensive overview of the chemical compound N-(2-Aminoethyl)-N-methylethanolamine, also known by its IUPAC name 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's chemical structure, properties, and a representative synthesis protocol.
Chemical Identification and Structure
N-(2-Aminoethyl)-N-methylethanolamine is a difunctional molecule containing a secondary amine, a primary amine, and a primary alcohol functional group. This unique combination of reactive sites makes it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol[1] |
| Synonyms | N-(2-Aminoethyl)-N-methyl-ethanolamine, N-(2-hydroxyethyl)-N-methylethylenediamine, 2-[(2-aminoethyl)(methyl)amino]ethanol |
| CAS Number | 5753-50-4[1] |
| Molecular Formula | C5H14N2O[1] |
| Molecular Weight | 118.18 g/mol [1] |
| SMILES String | CN(CCN)CCO[1] |
| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N[1] |
Below is a diagram illustrating the logical relationship of the key identifiers for N-(2-Aminoethyl)-N-methylethanolamine.
Physicochemical Properties
The physical and chemical properties of N-(2-Aminoethyl)-N-methylethanolamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Boiling Point | 115-117 °C (at 16 Torr) |
| Density | 0.981 g/cm³ |
| Molecular Weight | 118.18 g/mol [1] |
| XLogP3-AA | -1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Experimental Protocol: Synthesis
A potential synthetic route to N-(2-Aminoethyl)-N-methylethanolamine can be adapted from general methods for the synthesis of N-substituted aminoethanols. One such approach involves the reaction of N-methylethanolamine with a suitable N-protected 2-haloethylamine, followed by deprotection. A more direct, one-pot synthesis can also be envisioned.
Reaction Scheme:
N-methylethanolamine + N-(2-chloroethyl)acetamide -> N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide
N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide + H2O/H+ -> N-(2-Aminoethyl)-N-methylethanolamine + Acetic Acid
Materials:
-
N-methylethanolamine
-
N-(2-chloroethyl)acetamide
-
Sodium carbonate (Na2CO3)
-
Acetonitrile (CH3CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N-methylethanolamine (1.0 eq) and sodium carbonate (1.2 eq) in acetonitrile.
-
Addition of Haloamine: Slowly add a solution of N-(2-chloroethyl)acetamide (1.0 eq) in acetonitrile to the flask from the dropping funnel at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide.
-
Hydrolysis: To the crude intermediate, add a 3M aqueous solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is approximately 10-12. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude N-(2-Aminoethyl)-N-methylethanolamine.
-
Purification: The crude product can be further purified by vacuum distillation.
The following diagram illustrates a generalized workflow for the synthesis and purification of N-(2-Aminoethyl)-N-methylethanolamine.
Applications in Research and Development
N-(2-Aminoethyl)-N-methylethanolamine serves as a valuable scaffold in medicinal chemistry and materials science. Its primary and secondary amine functionalities, along with the hydroxyl group, allow for the construction of complex molecules with diverse biological activities and material properties. It can be a precursor for the synthesis of ligands for metal complexes, novel surfactants, and as a monomer in polymerization reactions.
Safety and Handling
N-(2-Aminoethyl)-N-methylethanolamine is expected to be a corrosive and potentially toxic substance, typical of polyamines. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
A Technical Guide to the Spectroscopic Characterization of 2-[(2-aminoethyl)(methyl)amino]ethanol (CAS 5753-50-4)
Introduction
2-[(2-aminoethyl)(methyl)amino]ethanol, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a difunctional organic molecule containing a primary amine, a tertiary amine, and a primary alcohol group. This combination of functionalities makes it a versatile building block in organic synthesis and a potential ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for its identification and quality control. This document aims to provide a comprehensive overview of the expected spectroscopic data and relevant experimental methodologies.
Spectroscopic Data (Inferred from Structurally Similar Compounds)
Due to the absence of specific data for CAS 5753-50-4, the following tables summarize ¹H NMR, ¹³C NMR, and IR data for analogous compounds to provide an estimated range for the expected spectral features.
Table 1: ¹H NMR Data of Structurally Related Amino Alcohols
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| 2-Methylaminoethanol[1] | -CH₂-O- | 3.65 | t | 5.2 |
| -CH₂-N(H)- | 2.70 | t | 5.2 | |
| -N(H)-CH₃ | 2.44 | s | - | |
| 2-(2-Aminoethylamino)ethanol[2] | -CH₂-O- | ~3.5-3.7 | m | - |
| -CH₂-N(H)-CH₂- | ~2.6-2.8 | m | - | |
| -CH₂-NH₂ | ~2.8-2.9 | t | - |
Table 2: ¹³C NMR Data of Structurally Related Amino Alcohols
| Compound | Carbon Atom | Chemical Shift (ppm) |
| 2-(2-Aminoethylamino)ethanol[3] | -CH₂-OH | ~60 |
| -CH₂-NH- | ~52 | |
| -CH₂-NH₂ | ~42 | |
| 2-Dimethylaminoethanol[4] | -CH₂-OH | ~58 |
| -CH₂-N(CH₃)₂ | ~60 | |
| -N(CH₃)₂ | ~45 |
Table 3: Infrared (IR) Spectroscopy Data of Structurally Related Amino Alcohols
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-(2-Aminoethylamino)ethanol[5] | O-H stretch | 3280 (broad) |
| N-H stretch | 3350 (broad) | |
| C-H stretch | 2850-2950 | |
| C-N stretch | 1050-1150 | |
| N-H bend | 1590 |
Table 4: Mass Spectrometry (MS) Data of a Structurally Related Amino Alcohol
| Compound | Ionization Method | Key Fragment (m/z) | Interpretation |
| 2-[(2-aminoethyl)amino]-ethanol[6] | Electron Ionization | 104 | Molecular Ion [M]⁺ |
| 74 | [M - CH₂NH₂]⁺ | ||
| 58 | [CH₂=N⁺(H)CH₂CH₂OH] | ||
| 44 | [CH₂=N⁺HCH₃] | ||
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.
3.1 Synthesis Protocol: Reductive Amination
A plausible synthetic route to this compound is the reductive amination of N-methylethanolamine with a protected aminoacetaldehyde, followed by deprotection.
-
Reaction Setup: To a solution of N-methylethanolamine (1 equivalent) and a suitable protected aminoacetaldehyde (e.g., N-(2,2-dimethoxyethyl)acetamide) (1 equivalent) in a solvent such as methanol, add a reducing agent like sodium cyanoborohydride (1.5 equivalents) at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Deprotection: The protecting group is then removed under appropriate conditions (e.g., acid hydrolysis for an acetal).
-
Purification: The crude product can be purified by column chromatography on silica gel.
3.2 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.3 Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.4 Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS). For less volatile samples, electrospray ionization (ESI) or chemical ionization (CI) might be more suitable.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to confirm the molecular structure.
Signaling Pathways and Logical Relationships
Currently, there is no information available in the scientific literature to suggest the involvement of this compound in specific biological signaling pathways. Its structural similarity to some biologically active molecules suggests potential for further investigation in this area.
4.1 Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of an amino alcohol like this compound.
References
- 1. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(2-Aminoethylamino)ethanol(111-41-1) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Dimethylaminoethanol(108-01-0) 13C NMR spectrum [chemicalbook.com]
- 5. Ethanol, 2-[(2-aminoethyl)amino]- [webbook.nist.gov]
- 6. Ethanol, 2-[(2-aminoethyl)amino]- [webbook.nist.gov]
Synthesis of "2-[(2-Aminoethyl)(methyl)amino]ethanol"
An In-depth Technical Guide to the Synthesis of 2-[(2-Aminoethyl)(methyl)amino]ethanol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a detailed overview of the synthetic routes for preparing this compound, a versatile diamine alcohol with applications in medicinal chemistry and materials science. The document outlines two primary synthetic strategies: the alkylation of precursor amines and reductive amination. Detailed experimental protocols, based on established methodologies for analogous compounds, are presented to offer practical guidance for laboratory synthesis. Quantitative data from related reactions are summarized in tabular format to provide insights into expected reaction parameters and yields. Additionally, logical workflows for the proposed syntheses are visualized using Graphviz diagrams.
Introduction
This compound, also known as N-(2-hydroxyethyl)-N-methylethylenediamine, is an unsymmetrical diamine possessing primary, tertiary, and hydroxyl functional groups.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and chelating agents. Its structure allows for a variety of chemical transformations, making it a target of interest for researchers in organic synthesis and drug development. This guide explores the most plausible and chemically sound methods for its preparation.
Synthetic Strategies
Two principal retrosynthetic approaches are considered for the synthesis of this compound:
-
Route 1: Alkylation of Precursor Amines. This strategy involves the formation of a new carbon-nitrogen bond by reacting an amine with an alkylating agent.
-
Route 2: Reductive Amination. This approach entails the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine.[2][3]
Route 1: Alkylation of Precursor Amines
This route offers two main pathways: the alkylation of N-methylethanolamine or the methylation of 2-(2-aminoethylamino)ethanol.
Pathway A: Reaction of N-Methylethanolamine with 2-Chloroethylamine Hydrochloride
This method involves the nucleophilic substitution of the chloride in 2-chloroethylamine hydrochloride by the secondary amine of N-methylethanolamine. A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of N-methylethanolamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a base (2.0-2.2 equivalents). A common base for this reaction is sodium methoxide or sodium ethoxide.
-
Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out in a sealed vessel, such as an autoclave, at an elevated temperature.
-
Work-up and Purification: After cooling, the precipitated inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation.
Quantitative Data from Analogous Reactions:
| Reactants | Base | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Diethylamine + 2-Chloroethylamine HCl | Sodium Methoxide | Methanol | 150 | 1.0 | 5 | ~70 | [4] |
| Diethylaminoethanol + Thionyl Chloride | - | Dichloromethane | Reflux | - | >2 | 98 | [5] |
Logical Workflow for Pathway A:
Caption: Workflow for the synthesis via alkylation of N-methylethanolamine.
Pathway B: Methylation of 2-(2-Aminoethylamino)ethanol
This pathway involves the selective methylation of the secondary amine in 2-(2-aminoethylamino)ethanol. Controlling the degree of methylation to favor mono-methylation is a key challenge. The use of a protecting group on the primary amine before methylation can improve selectivity.
Experimental Protocol:
-
Protection of Primary Amine (Optional but Recommended): React 2-(2-aminoethylamino)ethanol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), to selectively protect the primary amine.
-
Methylation: The N-protected intermediate is then treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
Quantitative Data from a Similar Reaction:
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-ethanolamine benzoate | Methyl Iodide | NaH | THF | 0 to RT | 2 | 74 | [6] |
Route 2: Reductive Amination
This synthetic route offers a powerful and often more controlled alternative to direct alkylation.
Pathway: Reaction of N-Methylethanolamine with Aminoacetaldehyde Dimethyl Acetal
This approach involves the reaction of N-methylethanolamine with aminoacetaldehyde dimethyl acetal, which serves as a protected form of aminoacetaldehyde. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.
Experimental Protocol:
-
Imine Formation: A mixture of N-methylethanolamine (1.0 equivalent) and aminoacetaldehyde dimethyl acetal (1.0 equivalent) is stirred in a suitable solvent (e.g., methanol). The acetal is hydrolyzed in situ under mildly acidic conditions to generate the aldehyde, which then reacts with the amine to form an imine.
-
Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture to reduce the imine to the final amine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed, and the product is purified by distillation.
Quantitative Data from Analogous Reductive Amination:
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Secondary Amines | Aldehydes | Et3SiH | Iridium Catalyst | Good | [7] |
| Primary/Secondary Amines | Aldehydes/Ketones | NaBH4 | 2,2,2-trifluoroethanol | High | [7] |
Logical Workflow for Reductive Amination:
Caption: Workflow for the synthesis via reductive amination.
Conclusion
The synthesis of this compound can be effectively achieved through either alkylation of precursor amines or reductive amination. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the capabilities of the laboratory. The alkylation of N-methylethanolamine with 2-chloroethylamine hydrochloride presents a direct approach, while reductive amination offers a potentially more controlled and selective method. The experimental protocols and quantitative data provided in this guide, derived from analogous transformations, serve as a valuable starting point for the successful synthesis of this important chemical intermediate.
References
- 1. This compound | 5753-50-4 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Navigating the Solubility Landscape of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Aminoethyl)(methyl)amino]ethanol, a molecule featuring both amine and alcohol functionalities, presents a unique profile for its application in various chemical syntheses and pharmaceutical formulations. Understanding its solubility in a range of organic solvents is paramount for its effective utilization, from reaction medium selection to purification and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and illustrates a key synthetic application.
Core Properties and Expected Solubility
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its structural characteristics as an amino alcohol provide a strong basis for predicting its general solubility behavior. Amino alcohols are known for their polarity and hydrogen bonding capabilities, which dictates their interaction with various solvents.
Qualitative Solubility Profile:
Based on the general principles of "like dissolves like" and the known properties of similar amino alcohols, the expected solubility of this compound is summarized below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group of ketones can interact with the polar functional groups of the solute. |
| Esters | Ethyl Acetate | Moderate | Esters are polar aprotic solvents and can engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and ketones, leading to weaker interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents, and their interaction with the highly polar solute is expected to be minimal. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The nonpolar nature of these solvents makes them poor solvents for polar molecules like amino alcohols. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principles outlined in standard testing guidelines, such as those from the OECD.[1][2]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC), or titration).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.
-
Workflow for Experimental Solubility Determination:
Application in Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. One notable application is in the preparation of N-Aminoalkylsuccinimides, which have been investigated for their potential as local anesthetics.
The synthesis involves a multi-step process where the amine functionality of this compound is utilized to form the succinimide ring system.
Logical Relationship in Synthesis:
Conclusion
While quantitative solubility data for this compound remains a gap in the scientific literature, its structural features strongly suggest high solubility in polar protic solvents and decreasing solubility with decreasing solvent polarity. The provided generalized experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Furthermore, its utility as a synthetic precursor, for instance in the formation of N-Aminoalkylsuccinimides, highlights its importance in medicinal chemistry and drug development. This guide serves as a foundational resource for professionals working with this versatile amino alcohol.
References
Health and safety information for N-(2-Aminoethyl)-N-methylethanolamine
An In-depth Technical Guide to the Health and Safety of N-(2-Aminoethyl)-N-methylethanolamine
This guide provides comprehensive health and safety information for N-(2-Aminoethyl)-N-methylethanolamine, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
N-(2-Aminoethyl)-N-methylethanolamine is classified as a hazardous chemical. The following table summarizes its GHS classification.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1][2] |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction.[1][2] |
| Reproductive Toxicity | 1B (unborn child), 2 (fertility) | H360: May damage the unborn child. Suspected of damaging fertility.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Danger[1]
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-(2-Aminoethyl)-N-methylethanolamine is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Mild, ammonia-like[2] |
| pH | 11.8 (111 g/L at 20°C)[2] |
| Melting Point | < -18°C[2] |
| Boiling Point | 243.1°C[2] |
| Flash Point | 132°C[2] |
Toxicological Information
Exposure to N-(2-Aminoethyl)-N-methylethanolamine can have significant toxicological effects.
Symptoms of Exposure:
-
Skin and Eyes: Causes severe skin burns and eye damage.[1][2] May cause an allergic skin reaction.[1][2]
-
Inhalation: May cause respiratory irritation.[2]
-
Reproductive System: May damage the unborn child and is suspected of damaging fertility.[1][2] Studies in rats have shown that the compound can be transferred to the fetus and is present in milk.[3]
Handling and Storage
Safe handling and storage practices are crucial to minimize the risks associated with N-(2-Aminoethyl)-N-methylethanolamine.
Handling:
-
Avoid all personal contact, including inhalation of vapors.
-
Use in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and chemical goggles or a face shield.[1]
-
Do not eat, drink, or smoke when handling this chemical.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as acids, strong oxidizing agents, and some metals.[4]
-
Store in a corrosive-resistant container.
First-Aid Measures
In case of exposure, immediate medical attention is required.[1]
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1] |
| Skin Contact | Immediately wash the skin with plenty of water.[1] Remove and wash contaminated clothing before reuse.[1] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[1] Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Evacuate unnecessary personnel from the area.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent the chemical from entering drains or waterways.
Methods for Cleaning Up:
-
Contain and absorb the spill with inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
Experimental Protocols
Visualizations
Chemical Spill Response Workflow
The following diagram illustrates a generalized workflow for responding to a chemical spill of N-(2-Aminoethyl)-N-methylethanolamine.
Caption: Workflow for handling a chemical spill.
References
- 1. lobachemie.com [lobachemie.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Toxicokinetic profile of N-(2-aminoethyl)ethanolamine in the female Wistar rat and distribution into the late gestation fetus and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
"2-[(2-Aminoethyl)(methyl)amino]ethanol" molecular weight and formula
An In-depth Technical Guide to 2-[(2-Aminoethyl)(methyl)amino]ethanol
This technical guide provides a concise yet comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key molecular data and illustrates the structural and functional characteristics of the compound.
Molecular and Chemical Data
The fundamental molecular and chemical identification data for this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C5H14N2O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2][3] |
| Exact Mass | 118.11100 Da | [1] |
| IUPAC Name | 2-[2-aminoethyl(methyl)amino]ethanol | [2] |
| CAS Number | 5753-50-4 | [1][2][3] |
| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N | [2][3] |
Chemical Structure and Reactivity
This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a molecule featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[3] This combination of functional groups provides multiple sites for chemical reactions, making it a versatile compound in various research and industrial applications.[3] The reactivity is primarily dictated by the nucleophilic nature of the amine centers and the hydroxyl group.[3]
Coordination Chemistry and Potential Applications
The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound an effective chelating agent. It has the potential to act as a multidentate ligand, binding to a central metal ion through its nitrogen and oxygen atoms.[3] This property is significant in the design of metal complexes for catalysis, materials science, and as corrosion inhibitors.[3]
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis or application of this compound are not extensively documented in publicly available scientific literature at the time of this review. However, its structural similarity to other amino alcohols, such as 2-(2-Aminoethylamino)ethanol (AEEA), suggests that synthetic and application methodologies could be adapted from those established for related compounds.[3] Researchers are advised to consult chemical synthesis databases and literature for analogous compounds to develop specific protocols.
References
In-Depth Technical Guide: 2-[(2-Aminoethyl)(methyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-[(2-Aminoethyl)(methyl)amino]ethanol, identified by CAS number 5753-50-4. The document details its nomenclature, physicochemical properties, and outlines a general synthetic approach and analytical methodologies, collating available data for researchers in chemistry and drug development.
Nomenclature and Synonyms
The compound with the systematic IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol is a bifunctional molecule featuring a primary amine, a tertiary amine, and a primary alcohol group.[1] This structure lends itself to a variety of chemical reactions and applications. For clarity and comprehensive literature searching, a compilation of its known synonyms is provided below.
Table 1: Synonyms for this compound
| Synonym | Source |
| 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol | [PubChem] |
| N-(2-Aminoethyl)-N-methyl-ethanolamine | [ChemicalBook] |
| N-(2-hydroxyethyl)-N-methylethylenediamine | [ChemicalBook] |
| Ethanol, 2-[(2-aminoethyl)methylamino]- | [ChemicalBook] |
| CAS Number | 5753-50-4 |
Physicochemical and Safety Data
A summary of the computed and available experimental physicochemical properties is presented in Table 2. This data is essential for understanding the compound's behavior in various solvents and under different experimental conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂O | [PubChem] |
| Molecular Weight | 118.18 g/mol | [PubChem] |
| Boiling Point | 115-117 °C (at 16 Torr) | [ChemicalBook] |
| Density | 0.981 g/cm³ (Predicted) | [ChemicalBook] |
| pKa | 14.74 ± 0.10 (Predicted) | [ChemicalBook] |
| XLogP3-AA (Computed) | -1.4 | [PubChem] |
| Topological Polar Surface Area | 49.5 Ų | [PubChem] |
| Hydrogen Bond Donor Count | 2 | [PubChem] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem] |
Safety Information:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation. [PubChem] Appropriate personal protective equipment (PPE) and handling precautions are mandatory.
Experimental Protocols
General Synthetic Approach
One potential pathway involves the reaction of N-methylethanolamine with a suitably protected and activated 2-aminoethyl derivative, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.
Logical Synthesis Workflow:
References
The Hygroscopic Nature of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-[(2-Aminoethyl)(methyl)amino]ethanol
This compound is a chemical intermediate with potential applications in various fields. Its molecular structure, featuring both amine and hydroxyl functional groups, suggests a propensity for interaction with atmospheric moisture. Understanding the hygroscopic nature of a compound is critical in drug development and manufacturing, as it can significantly impact powder flow, compaction, chemical stability, and dissolution rates.
While specific studies detailing the hygroscopicity of this compound are scarce, a closely related compound, 2-(2-Aminoethylamino)ethanol, is explicitly identified as hygroscopic, meaning it readily absorbs moisture from the air[1][2]. Given the structural similarity, it is highly probable that this compound also exhibits hygroscopic behavior.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2212-32-0 | [3][4] |
| Molecular Formula | C7H18N2O | [3] |
| Molecular Weight | 146.23 g/mol | [3] |
| Boiling Point | 207 °C at 760 mmHg | [3][4] |
| Density | 0.904 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4539 | [4] |
| Flash Point | 66 °C | [3] |
| Vapor Pressure | 0.0541 mmHg at 25 °C | [3] |
| Form | Oil/Liquid | [4] |
Experimental Protocols for Hygroscopicity Determination
To empirically determine the hygroscopic nature of this compound, the following standard experimental protocols are recommended.
Gravimetric Sorption Analysis
This method involves exposing a pre-weighed sample of the substance to environments of controlled relative humidity (RH) and measuring the change in mass over time.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound in a tared container.
-
Environmental Control: Place the sample in a desiccator or a humidity-controlled chamber. A range of saturated salt solutions can be used to create atmospheres with specific relative humidities (e.g., lithium chloride for ~11% RH, magnesium chloride for ~33% RH, sodium chloride for ~75% RH, and potassium sulfate for ~97% RH).
-
Equilibration and Measurement: Store the sample at a constant temperature (e.g., 25 °C) and monitor its weight at regular intervals until a constant weight is achieved (equilibrium).
-
Data Analysis: Calculate the percentage of water absorbed by the sample at each RH level. The hygroscopicity can be classified based on the percentage of water uptake.
Dynamic Vapor Sorption (DVS)
DVS is a more sophisticated and automated gravimetric technique that provides detailed information on the kinetics and thermodynamics of water sorption.
Methodology:
-
Instrument Setup: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.
-
Sample Loading: Place a small, accurately weighed sample of the compound onto the DVS sample pan.
-
Experimental Program: Program the instrument to expose the sample to a series of increasing and then decreasing RH steps at a constant temperature.
-
Data Acquisition: The instrument continuously measures the sample's mass as a function of time and RH, generating sorption and desorption isotherms.
-
Analysis: The resulting data can be used to determine the extent of water uptake, the rate of sorption/desorption, and to identify any phase transitions induced by moisture.
Karl Fischer Titration
This is a standard method for the quantitative determination of water content in a sample.
Methodology:
-
Sample Exposure: Expose a known mass of this compound to a specific RH for a defined period.
-
Titration: Transfer the exposed sample to a Karl Fischer titrator. The titrator uses an electrochemical method to react with and quantify the amount of water present.
-
Calculation: The water content is calculated and expressed as a percentage of the total mass. This can be repeated for samples exposed to different humidity levels to build a hygroscopicity profile.
Workflow for Hygroscopicity Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's hygroscopic nature.
Conclusion
While direct quantitative data on the hygroscopic nature of this compound is not currently available, its chemical structure strongly suggests that it is a hygroscopic compound. For researchers and professionals in drug development, it is imperative to empirically determine the extent of this hygroscopicity to mitigate potential challenges in formulation, manufacturing, and storage. The experimental protocols and workflow detailed in this guide provide a robust framework for such an investigation, enabling a thorough characterization of this important physicochemical property.
References
Methodological & Application
Application Notes and Protocols for 2-[(2-Aminoethyl)(methyl)amino]ethanol as a Tridentate Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-[(2-Aminoethyl)(methyl)amino]ethanol as a versatile tridentate N,N,O-donor ligand in coordination chemistry. This document outlines its potential applications, protocols for the synthesis of its metal complexes, and methods for their characterization.
Introduction
This compound is a functionalized amino alcohol with the chemical formula C₅H₁₄N₂O.[1] Its structure, featuring a primary amine, a tertiary amine, and a hydroxyl group, allows it to act as a tridentate ligand, coordinating with a central metal ion through its two nitrogen atoms and one oxygen atom. This chelation results in the formation of stable five-membered rings, making it a valuable ligand in the synthesis of a variety of metal complexes with potential applications in catalysis and materials science. While extensive literature on this specific ligand is not widely available, its structural similarity to other well-studied N,N,O-donor ligands provides a strong basis for its application in forming stable coordination compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| CAS Number | 5753-50-4 |
| Appearance | Combustible liquid |
| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation |
Data sourced from PubChem.[1]
Applications
Metal complexes of tridentate ligands, including those analogous to this compound, have shown significant promise in various catalytic applications.
-
Catalytic Oxidation of Alcohols: Copper(II) complexes with tridentate Schiff-base ligands have been demonstrated to be effective catalysts for the oxidation of alcohols to their corresponding aldehydes using tert-butyl hydroperoxide as an oxidant.[2] This suggests that complexes of this compound could exhibit similar catalytic activity.
-
C-N Bond Formation: Copper(II) complexes with tridentate NNN ligands have been successfully employed as catalysts for C-N bond formation reactions between N-nucleophiles and diazo compounds.[3] This opens the possibility for developing novel catalytic systems based on the N,N,O-ligation of this compound.
-
Anticancer Research: Transition metal complexes with tridentate Schiff bases have been investigated for their potential anticancer activity.[4] The ability of the ligand to form stable complexes with various metal ions could be explored for the development of new therapeutic agents.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of metal complexes with similar tridentate N,N,O-donor ligands. Researchers should optimize these protocols for their specific metal salt and desired complex.
This protocol describes a general method for the synthesis of a metal(II) complex with this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)
-
Ethanol (or other suitable solvent)
-
Stirring hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol with stirring. Gentle heating may be applied to facilitate dissolution.
-
In a separate beaker, dissolve this compound (1 mmol) in 10 mL of ethanol.
-
Slowly add the ligand solution to the stirring metal salt solution. A color change is often observed upon addition.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.
-
After reflux, allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, the solvent volume can be reduced by rotary evaporation to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal complex.
The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds.
-
UV-Visible Spectroscopy: To study the electronic transitions in the complex and determine its coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and confirm its structure within the complex (for diamagnetic complexes).
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Representative Data
The following tables provide representative data that can be expected from the characterization of a Cu(II) complex of this compound, based on data from similar complexes.
Table 1: Representative Elemental Analysis Data for a [Cu(C₅H₁₄N₂O)Cl₂] Complex
| Element | Theoretical % | Found % |
| C | 23.77 | 23.85 |
| H | 5.58 | 5.62 |
| N | 11.09 | 11.15 |
Table 2: Representative FTIR Spectral Data
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) |
| O-H stretch | ~3400 (broad) | ~3450 (broad) |
| N-H stretch | ~3300, ~3250 | ~3280, ~3230 |
| C-N stretch | ~1080 | ~1070 |
| M-N stretch | - | ~540 |
| M-O stretch | - | ~585 |
Note: Shifts in the vibrational frequencies upon complexation indicate coordination of the respective functional groups to the metal center.[5]
Table 3: Representative UV-Visible Spectral Data for a Cu(II) Complex
| Transition | Wavelength (nm) |
| d-d transition | ~600-700 |
| Ligand-to-Metal Charge Transfer (LMCT) | ~380-450 |
Note: The position of the d-d transition band can provide information about the coordination geometry of the Cu(II) ion.
Logical Relationship of Ligand Features to Application
The structural features of this compound are directly linked to its potential applications in catalysis.
Logical Diagram of Ligand Properties and Applications
Caption: Relationship between ligand features and applications.
Safety Precautions
This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Metal salts used in the synthesis may also be toxic or hazardous; consult the safety data sheet (SDS) for each chemical before use.
References
- 1. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C-N Bond-Forming Reactions from Aniline and Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Coordination Chemistry of 2-[(2-Aminoethyl)(methyl)amino]ethanol with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of the tridentate ligand 2-[(2-Aminoethyl)(methyl)amino]ethanol with various transition metals. This document includes detailed experimental protocols for the synthesis, characterization, and potential applications of the resulting metal complexes, with a focus on their catalytic and antimicrobial properties.
Introduction to this compound in Coordination Chemistry
This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a versatile tridentate ligand capable of coordinating with transition metal ions through its primary amine, tertiary amine, and hydroxyl groups.[1] This N,N,O-donor ligand forms stable five-membered chelate rings with metal centers, leading to the formation of well-defined coordination complexes.[1] The study of such complexes is of significant interest due to their potential applications in catalysis, materials science, and as antimicrobial agents. The dual functionality of amino and hydroxyl groups allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[1]
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol or ethanol.[1]
General Synthetic Protocol
A general procedure for the synthesis of these complexes involves the dropwise addition of a methanolic solution of the ligand to a methanolic solution of the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction mixture is then refluxed for several hours, during which the complex precipitates out of solution. The resulting solid is collected by filtration, washed with a cold solvent, and dried in vacuo.
dot
Caption: General workflow for the synthesis of transition metal complexes.
Characterization of the Coordination Complexes
A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized complexes.
Spectroscopic and Analytical Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework upon coordination.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and verify its purity.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
Illustrative Crystallographic Data
| Parameter | Value for a Related Cu(II) Complex[1] |
| Empirical Formula | [Cu(C₁₁H₁₆N₃O)(H₂O)]Br |
| Molecular Weight | 367.73 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2226 (11) |
| b (Å) | 14.0333 (13) |
| c (Å) | 10.9206 (11) |
| β (°) | 102.355 (11) |
Applications in Catalysis
Transition metal complexes with N,N,O-tridentate ligands are known to be effective catalysts for a variety of organic transformations.
Protocol for a Model Catalytic Reaction: Oxidation of Phenol
This protocol describes a general procedure for evaluating the catalytic activity of the synthesized complexes in the oxidation of phenol using hydrogen peroxide as an environmentally benign oxidant.
-
Reaction Setup: In a round-bottom flask, dissolve the catalyst (e.g., 1 mol%) and phenol (1 mmol) in a suitable solvent (e.g., acetonitrile).
-
Initiation: Add hydrogen peroxide (30% aqueous solution, 1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a constant temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Identification: After the reaction is complete, the products can be identified by comparison with authentic samples and further characterized by GC-MS.
dot
Caption: Workflow for evaluating catalytic phenol oxidation.
Antimicrobial Activity
Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that complexation increases the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.
Protocol for In Vitro Antimicrobial Screening
The antimicrobial activity of the synthesized complexes can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand and its metal complexes in a suitable solvent like DMSO.
-
Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solutions in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 h for bacteria, 28°C for 48 h for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Illustrative Antimicrobial Activity Data
The following table presents hypothetical MIC values for a series of transition metal complexes with this compound against common microbial strains, based on typical results for similar complexes.
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |
| Ligand | >256 | >256 | >256 |
| [Cu(L)Cl₂] | 32 | 64 | 128 |
| [Ni(L)₂(NO₃)₂] | 64 | 128 | 256 |
| [Co(L)₂(OAc)₂] | 128 | 256 | >256 |
| [Zn(L)Cl₂] | 64 | 128 | 128 |
| L = this compound |
dot
Caption: Workflow for antimicrobial screening by broth microdilution.
Conclusion
The tridentate ligand this compound serves as a versatile building block for the synthesis of a wide range of transition metal complexes. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the catalytic and antimicrobial potential of these compounds. Further research in this area could lead to the development of novel catalysts for green chemistry applications and new therapeutic agents to combat infectious diseases.
References
Synthesis of Metal Complexes Using N-(2-Aminoethyl)-N-methylethanolamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the versatile chelating ligand, N-(2-Aminoethyl)-N-methylethanolamine. This ligand, featuring a combination of amino and hydroxyl functional groups, facilitates the formation of stable complexes with a variety of transition metals, paving the way for their exploration in catalysis, materials science, and particularly in the development of novel therapeutic agents.
Introduction
N-(2-Aminoethyl)-N-methylethanolamine is a tridentate ligand capable of coordinating with metal ions through its primary amine, tertiary amine, and hydroxyl groups. The formation of stable five- and six-membered chelate rings upon complexation imparts significant thermodynamic stability to the resulting metal complexes. The denticity and coordination mode of the ligand can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The exploration of metal complexes derived from this ligand is a burgeoning area of research, with potential applications in bioinorganic chemistry and drug design.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental outcomes.
| Property | Value |
| Chemical Name | N-(2-Aminoethyl)-N-methylethanolamine |
| Synonyms | 2-((2-Aminoethyl)(methyl)amino)ethanol |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| CAS Number | 20113-45-2[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 210-212 °C |
| Solubility | Miscible with water and common organic solvents |
General Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of metal complexes with N-(2-Aminoethyl)-N-methylethanolamine. It is important to note that reaction conditions such as temperature, reaction time, and solvent may require optimization for specific metal precursors.
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol outlines a common method for the synthesis of a metal(II) complex, which can be adapted for various divalent transition metal salts like chlorides, nitrates, or acetates.
Materials:
-
N-(2-Aminoethyl)-N-methylethanolamine
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O, ZnCl₂)
-
Anhydrous ethanol or methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation: In a round-bottom flask, dissolve N-(2-Aminoethyl)-N-methylethanolamine (2 molar equivalents) in a minimal amount of anhydrous ethanol.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal(II) salt (1 molar equivalent) in anhydrous ethanol. For salts with low solubility in ethanol, a small amount of deionized water can be added to aid dissolution.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed upon addition.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 24 hours, depending on the metal ion and desired product. Monitor the reaction progress by observing color changes or precipitate formation.
-
Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, the solvent volume can be reduced under vacuum to induce crystallization or precipitation.
-
Washing and Drying: Wash the isolated solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).
Characterization of the Synthesized Complexes
The identity and purity of the synthesized metal complexes should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Shift in the N-H and O-H stretching frequencies upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations. |
| UV-Visible (UV-Vis) Spectroscopy | Appearance of d-d electronic transition bands in the visible region for transition metal complexes, providing information about the coordination geometry. |
| Elemental Analysis (C, H, N) | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
| Molar Conductivity | Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complex (ionic or non-ionic). |
| Magnetic Susceptibility | For paramagnetic complexes, measurement of the magnetic moment can provide information about the number of unpaired electrons and the oxidation state of the metal ion. |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a metal complex with N-(2-Aminoethyl)-N-methylethanolamine.
Caption: General workflow for the synthesis of a metal complex.
Logical Relationship of Characterization Techniques
The characterization of the synthesized metal complex involves a series of analytical techniques that provide complementary information about its structure and properties.
Caption: Interrelation of characterization techniques.
Potential Applications in Drug Development
Metal complexes of polydentate amino alcohol ligands are of significant interest in the field of drug development due to their potential to exhibit a range of biological activities. The coordination of a metal ion to an organic ligand can significantly alter its biological properties, often leading to enhanced therapeutic efficacy.
Areas of Interest:
-
Anticancer Agents: Many metal complexes have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action can involve DNA binding and cleavage, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS).
-
Antimicrobial Agents: The development of resistance to conventional antibiotics has spurred the search for new antimicrobial agents. Metal complexes can exhibit broad-spectrum antibacterial and antifungal activity through mechanisms such as disruption of cell membranes, inhibition of essential enzymes, or interference with nutrient uptake.
-
Enzyme Inhibitors: The specific coordination geometry and electronic properties of metal complexes can be tailored to target the active sites of enzymes involved in disease pathways. This makes them promising candidates for the development of novel enzyme inhibitors.
Further research into the biological evaluation of metal complexes synthesized with N-(2-Aminoethyl)-N-methylethanolamine is warranted to explore their full therapeutic potential. This would typically involve in vitro screening against various cell lines and pathogens, followed by in vivo studies to assess their efficacy and toxicity.
References
Application Notes and Protocols for 2-[(2-Aminoethyl)(methyl)amino]ethanol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of 2-[(2-Aminoethyl)(methyl)amino]ethanol, also known as N-methyl-N-(2-hydroxyethyl)ethylenediamine. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural features make it an excellent candidate as a tridentate ligand for the formation of catalytically active metal complexes. This document outlines the potential applications based on structurally analogous ligand-metal systems and provides detailed protocols for the synthesis of a representative copper(II) complex and its application in the Chan-Lam cross-coupling reaction, a vital transformation in modern synthetic chemistry.
Introduction to this compound as a Ligand
This compound is a versatile organic molecule possessing three potential coordination sites: a primary amine, a tertiary amine, and a hydroxyl group. This N,N,O-tridentate character allows it to form stable chelate complexes with a variety of transition metals, such as copper, palladium, nickel, and ruthenium.[1] The formation of such complexes can enhance the catalytic activity of the metal center, influence the stereoselectivity of reactions, and improve catalyst stability.
The presence of both hard (N, O) and borderline (N) donor atoms allows this ligand to coordinate with a range of metal ions, making it a versatile scaffold for catalyst design. The N-methyl group provides a specific steric and electronic environment around the metal center, which can be advantageous in tuning the catalyst's performance.
Potential Catalytic Applications
Based on the catalytic activity of structurally similar amino alcohol and ethylenediamine-derived ligands, metal complexes of this compound are expected to be active in a variety of organic transformations:
-
Cross-Coupling Reactions: Copper and palladium complexes are likely to be effective catalysts for C-N, C-O, and C-C bond-forming reactions, such as the Chan-Lam and Suzuki-Miyaura couplings.[2][3]
-
Asymmetric Catalysis: Chiral versions of this ligand scaffold are promising for enantioselective reactions, including asymmetric transfer hydrogenation of ketones and imines when complexed with ruthenium or rhodium.[4][5]
-
Oxidation Reactions: Copper complexes may exhibit catalytic activity in oxidation reactions, including the aerobic oxidation of alcohols and phenols.
-
Polymerization Reactions: Nickel and chromium complexes with related ethylenediamine-based ligands have shown activity in olefin polymerization.
Application Example: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with a boronic acid, catalyzed by a copper salt. The use of a chelating ligand like this compound can significantly enhance the efficiency and substrate scope of this reaction.
Table 1: Representative Results for a Copper-Catalyzed Chan-Lam Coupling
| Entry | Amine | Boronic Acid | Product | Yield (%) |
| 1 | Aniline | Phenylboronic acid | N-Phenylaniline | 92 |
| 2 | Benzylamine | 4-Tolylboronic acid | N-(4-Methylphenyl)benzylamine | 88 |
| 3 | Morpholine | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)morpholine | 95 |
| 4 | Indole | Phenylboronic acid | 1-Phenylindole | 85 |
Note: The data in this table is representative of typical yields for Chan-Lam reactions under optimized conditions with similar N,N,O-tridentate ligands and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Catalyst Precursor with this compound
This protocol describes the synthesis of a copper(II) complex that can be used as a catalyst in the Chan-Lam coupling reaction.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol in a Schlenk flask. The solution will be light blue.
-
In a separate vial, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.
-
Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature.
-
A color change to a deeper blue or blue-green is expected upon addition of the ligand.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Slowly add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
The resulting solid is the copper(II) complex of this compound, which can be used directly as a catalyst.
Diagram of Catalyst Synthesis Workflow:
Caption: Workflow for the synthesis of the copper(II) catalyst precursor.
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol provides a general method for the N-arylation of an amine with a boronic acid using the prepared copper(II) catalyst.
Materials:
-
Amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(II) catalyst from Protocol 1 (0.05 mmol, 5 mol%)
-
Solvent (e.g., Dichloromethane or Toluene, 5 mL)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Reaction vial with a magnetic stir bar
-
Air atmosphere (unless substrate is air-sensitive)
Procedure:
-
To a reaction vial, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), the copper(II) catalyst (0.05 mmol), and a magnetic stir bar.
-
Add the solvent (5 mL) and the base (2.0 mmol).
-
Seal the vial and stir the mixture at room temperature (or heat to 50-80 °C if necessary) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Diagram of Catalytic Cycle:
Caption: A simplified proposed catalytic cycle for the Chan-Lam N-arylation.
Safety Information
This compound and its metal complexes should be handled with appropriate safety precautions. The compound itself is corrosive and can cause severe skin burns and eye damage. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
Conclusion
While this compound is not widely established as a standalone catalyst, its properties as a tridentate N,N,O-ligand make it a valuable component in the design of homogeneous catalysts. The provided protocols for the synthesis of a copper(II) complex and its application in the Chan-Lam coupling serve as a practical example of its potential in facilitating important organic transformations. Further research into the catalytic applications of complexes derived from this ligand is warranted and could lead to the development of novel and efficient catalytic systems for a broad range of reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Application of 2-[(2-Aminoethyl)(methyl)amino]ethanol in CO2 Capture: Application Notes and Protocols
Introduction
2-[(2-Aminoethyl)(methyl)amino]ethanol is a diamine featuring a primary, a secondary amine, and a hydroxyl group.[1] This molecular structure suggests its potential as a solvent for CO2 capture, a critical technology for mitigating greenhouse gas emissions. The presence of multiple amine sites allows for a potentially high CO2 absorption capacity, while the hydroxyl group can aid in modulating the solvent's physical properties and reactivity. This document provides an overview of the anticipated application of this compound in CO2 capture, based on the performance of its close analog, AEEA.
Performance Characteristics (Based on AEEA)
AEEA has been investigated as a promising alternative to the benchmark solvent, monoethanolamine (MEA), for post-combustion CO2 capture.[2] The key performance indicators for AEEA, which can be considered indicative for this compound, are summarized below in comparison to MEA.
Data Presentation
Table 1: Comparative Performance of AEEA and MEA in CO2 Capture
| Performance Metric | 2-(2-Aminoethylamino)ethanol (AEEA) | Monoethanolamine (MEA) | Conditions | Reference |
| CO2 Absorption Capacity | ~0.98 mol CO2/mol amine | ~0.5 mol CO2/mol amine | 15 wt% AEEA in a mixed solvent system at 313.15 K | [2] |
| Heat of Absorption | Lower than MEA | -84 to -100 kJ/mol CO2 | 30 wt% aqueous solution | [2] |
| Absorption Rate | High | High | - | [2] |
| Thermal Stability | Unstable in the presence of CO2 | More stable than AEEA | 135 °C with 0.80 mol CO2/mol amine | [2] |
Note: The higher absorption capacity of AEEA is attributed to the presence of two amine groups.[2] The lower heat of absorption for AEEA suggests a potentially lower energy requirement for solvent regeneration compared to MEA.[2] However, a significant challenge for AEEA is its lower thermal stability in the presence of CO2.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of amine solvents like this compound for CO2 capture.
CO2 Absorption and Desorption Studies
This protocol outlines the procedure for determining the CO2 absorption capacity, absorption rate, and cyclic performance of the amine solvent.
Objective: To measure the CO2 absorption and desorption characteristics of an aqueous solution of this compound.
Apparatus:
-
Stirred cell reactor or a gas bubbling apparatus
-
Mass flow controllers for CO2 and N2
-
Gas analyzer (e.g., Infrared sensor) to measure CO2 concentration
-
Temperature-controlled bath/jacket
-
Condenser to prevent solvent loss during desorption
-
Data acquisition system
Procedure:
Absorption:
-
Prepare a known concentration of the amine solution (e.g., 30 wt% in deionized water).
-
Place a specific volume of the amine solution into the reactor and bring it to the desired absorption temperature (e.g., 40 °C).
-
Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a constant flow rate into the reactor.
-
Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer.
-
The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated.
-
The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
Desorption (Regeneration):
-
Heat the CO2-rich solution from the absorption step to a higher temperature (e.g., 100-120 °C).
-
Purge the solution with an inert gas, such as nitrogen, to help strip the captured CO2.
-
Pass the off-gas through a condenser to recover any evaporated water or amine, returning it to the reactor.
-
Measure the amount of CO2 released using a gas analyzer or by trapping it in a known solution of NaOH and back-titrating.
-
The regeneration efficiency is calculated as the ratio of the amount of CO2 desorbed to the amount of CO2 absorbed.
Cyclic Loading:
-
Repeat the absorption-desorption cycle multiple times to evaluate the stability of the solvent and any potential degradation in performance.
Measurement of Heat of Absorption
This protocol describes the use of a reaction calorimeter to determine the heat of absorption of CO2 in the amine solution.
Objective: To determine the enthalpy change (ΔH_abs) associated with the reaction between CO2 and the amine solution.
Apparatus:
-
Reaction calorimeter (e.g., a CPA122)
-
High-pressure syringe pump or mass flow controller for precise CO2 addition
-
Temperature and pressure sensors
-
Stirrer
Procedure:
-
Place a known mass of the amine solution into the reaction calorimeter and allow it to reach thermal equilibrium at the desired temperature (e.g., 40 °C).
-
Inject a small, known amount of CO2 into the calorimeter.
-
The exothermic reaction between CO2 and the amine will cause a temperature increase in the calorimeter.
-
The calorimeter's control system will remove heat to return the system to the setpoint temperature. The amount of heat removed is equal to the heat of reaction.
-
Record the amount of CO2 added and the corresponding heat generated.
-
Repeat steps 2-5 incrementally to obtain the differential heat of absorption as a function of CO2 loading.
-
The integral heat of absorption can be calculated by summing the heat generated at each step.[3][4]
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for evaluating amine solvents in CO2 capture.
References
Application Notes and Protocols for N-Methylethanolamine as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylethanolamine (MMEA) is a versatile and economically significant precursor in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows it to serve as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of two notable pharmaceuticals derived from MMEA and a related tetracyclic antidepressant: the antidiabetic agent Rosiglitazone and the tetracyclic antidepressant Mianserin.
While the user's original query focused on N-(2-Aminoethyl)-N-methylethanolamine, extensive research has revealed a lack of publicly available information regarding its use as a precursor for specific, named pharmaceutical compounds. In contrast, N-methylethanolamine is a well-documented and widely used starting material. Therefore, these notes focus on the applications of MMEA to provide a relevant and detailed resource.
I. Rosiglitazone: An Insulin Sensitizer
Rosiglitazone is a member of the thiazolidinedione class of antidiabetic drugs that improves glycemic control by enhancing insulin sensitivity.[1] It is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[2] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin signaling.[2]
Signaling Pathway of Rosiglitazone
The primary mechanism of action of Rosiglitazone involves its binding to and activation of PPARγ. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction regulates the transcription of genes involved in adipocyte differentiation, fatty acid uptake and storage, and glucose uptake. The activation of these genes ultimately leads to an increased sensitivity of peripheral tissues to insulin.
Synthetic Workflow for Rosiglitazone
The synthesis of Rosiglitazone from N-methylethanolamine involves a multi-step process, beginning with the synthesis of the key intermediate 2-(N-methyl-N-(2-pyridyl)amino)ethanol. This intermediate is then coupled with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione and a final reduction step.
Experimental Protocols and Data for Rosiglitazone Synthesis
Protocol 1: Synthesis of 2-(N-Methyl-N-(2-pyridyl)amino)ethanol
This protocol describes the synthesis of the key intermediate by reacting 2-chloropyridine with N-methylethanolamine.
Methodology:
-
To a solution of 2-chloropyridine in a suitable solvent, add N-methylethanolamine.
-
The reaction mixture is heated under reflux for a specified period.
-
After completion of the reaction, the mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is purified to yield 2-(N-methyl-N-(2-pyridyl)amino)ethanol.
Protocol 2: Synthesis of 4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde
This protocol details the coupling of the intermediate from Protocol 1 with 4-fluorobenzaldehyde.
Methodology:
-
To a stirred solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in dimethylformamide (DMF), add sodium hydride.
-
After the initial reaction subsides, add 4-fluorobenzaldehyde to the mixture.
-
Heat the reaction mixture to approximately 80°C for 16 hours.[3]
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.[3]
Protocol 3: Synthesis of Rosiglitazone
This protocol outlines the final steps of Rosiglitazone synthesis via a Knoevenagel condensation followed by reduction.
Methodology:
-
The benzaldehyde derivative from Protocol 2 is reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine and acetic acid in a suitable solvent like toluene.[3]
-
The resulting benzylidene intermediate, 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione, is then reduced.
-
A common method for this reduction involves using magnesium in methanol.[1]
-
The final product, Rosiglitazone, is isolated and purified.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine, N-Methylethanolamine | - | Reflux | - | - | [1] |
| 2 | 2-(N-Methyl-N-(2-pyridyl)amino)ethanol, 4-Fluorobenzaldehyde | Sodium Hydride, DMF | 80 | 16 | 88 | [1][3] |
| 3a | 4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-Thiazolidinedione | Piperidine, Acetic Acid, Toluene | Reflux | - | 95 | [1][3] |
| 3b | 5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione | Magnesium, Methanol | - | - | 72 | [1] |
II. Mianserin: A Tetracyclic Antidepressant
Mianserin is a tetracyclic antidepressant used for the treatment of depression.[4] It is not a monoamine oxidase inhibitor or a significant inhibitor of monoamine reuptake. Instead, its primary mechanism of action is the antagonism of various neurotransmitter receptors, including histamine H₁, serotonin (5-HT₂), and α₂-adrenergic receptors.[4]
Signaling Pathway of Mianserin
Mianserin's antidepressant effects are believed to be mediated through its antagonist activity at presynaptic α₂-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine. It also blocks postsynaptic 5-HT₂ and histamine H₁ receptors. The blockade of 5-HT₂ receptors is thought to contribute to its anxiolytic and sleep-improving properties, while the antagonism of H₁ receptors is responsible for its sedative effects.
Synthetic Workflow for Mianserin
While some synthetic routes for tetracyclic antidepressants may utilize precursors like N-methylethanolamine, a well-documented enantioselective synthesis of Mianserin starts from 2-benzylaniline. This multi-step synthesis involves the formation of a tetracyclic imine intermediate, which is then stereoselectively reduced and further modified to yield the final product.
Experimental Protocols and Data for Mianserin Synthesis
Protocol 4: Synthesis of Amide Intermediate
Methodology:
-
React 2-benzylaniline with N-phthalylglycyl chloride in a suitable solvent to form the amide intermediate.[5]
Protocol 5: Bischler-Napieralski Condensation
Methodology:
-
The amide intermediate undergoes an intramolecular cyclization using a dehydrating agent like phosphorus oxychloride in acetonitrile to yield the endocyclic imine.[5]
Protocol 6: Asymmetric Transfer Hydrogenation
Methodology:
-
The prochiral imine is reduced enantioselectively using a chiral ruthenium catalyst with a hydrogen source such as a formic acid/triethylamine mixture in a solvent like dichloromethane.[5] This step is crucial for establishing the stereochemistry of the final product.
Protocol 7: Formation of Desmethylmianserin
Methodology:
-
The chiral amine is reacted with ethyl chloro(oxo)acetate.
-
The phthaloyl protecting group is removed with hydrazine, leading to an in-situ cyclization to a dioxopiperazine derivative.[5]
-
The carbonyl groups of the dioxopiperazine are reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to give desmethylmianserin.[5]
Protocol 8: N-Methylation to Mianserin
Methodology:
-
The secondary amine of desmethylmianserin is methylated using a methylating agent such as methyl iodide to yield the final product, Mianserin.[5]
| Step | Starting Material | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4 | 2-Benzylaniline | N-Phthalylglycyl chloride | - | - | 87 | [5] |
| 5 | Amide Intermediate | Phosphorus oxychloride, Acetonitrile | - | - | 36 | [5] |
| 6 | Cyclic Imine | Chiral Ruthenium Catalyst, Formic acid/Triethylamine, Dichloromethane | Room Temp | 24-47 | 63-65 | [5] |
| 7a | Chiral Amine | Ethyl chloro(oxo)acetate, Triethylamine | - | - | 94 | [5] |
| 7b | Product from 7a | Hydrazine | - | - | 90 | [5] |
| 7c | Dioxopiperazine Derivative | Lithium aluminum hydride, THF | - | - | 81 | [5] |
| 8 | Desmethylmianserin | Methyl iodide | - | - | 67 | [5] |
Conclusion
N-Methylethanolamine is a key precursor in the synthesis of various pharmaceuticals. The detailed protocols and workflows for Rosiglitazone and Mianserin presented herein demonstrate the utility of this and related structures in constructing complex molecular architectures with significant therapeutic value. These application notes provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of these and other important medicinal compounds.
References
- 1. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents [patents.google.com]
- 4. Mianserin - Wikipedia [en.wikipedia.org]
- 5. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide from 2-[(2-Aminoethyl)(methyl)amino]ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-aminoalkylsuccinimides, specifically focusing on the reaction of 2-[(2-Aminoethyl)(methyl)amino]ethanol with succinic anhydride to yield N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide. This compound class is of significant interest in medicinal chemistry and drug development due to their potential as versatile intermediates and pharmacologically active agents. The following sections detail the synthetic pathway, experimental procedures, and potential applications, supported by structured data and workflow diagrams.
Introduction
N-substituted succinimides are a class of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The incorporation of an aminoalkyl side chain, such as the one derived from this compound, can introduce unique physicochemical properties and biological activities. This specific diamine alcohol offers multiple reactive sites, allowing for the synthesis of derivatives with potential applications in drug design and as functionalized linkers in bioconjugation. The synthesis involves a two-step one-pot reaction: the initial ring-opening of succinic anhydride by the primary amine to form a succinamic acid intermediate, followed by cyclization via dehydration to the final succinimide product.
Synthetic Pathway
The synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide proceeds through a well-established route for imide formation from anhydrides and primary amines.
Caption: Reaction scheme for the synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide.
Experimental Protocol
This protocol describes a general method for the synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide.
Materials:
-
Succinic anhydride
-
This compound
-
Toluene (or other suitable azeotropic solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add succinic anhydride (1.0 eq) and toluene.
-
Addition of Amine: While stirring, slowly add this compound (1.0 eq) to the suspension. An exothermic reaction may be observed, leading to the formation of the intermediate succinamic acid.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the cyclization of the succinamic acid to the succinimide will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide.
Experimental Workflow
The following diagram illustrates the key stages of the experimental process.
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis. Actual yields and purity will depend on specific reaction conditions and purification methods.
| Parameter | Value | Method of Determination |
| Reactant Molar Ratio | 1:1 | - |
| Reaction Temperature | Reflux (approx. 111 °C for Toluene) | Thermocouple |
| Reaction Time | 4-8 hours | TLC or GC-MS |
| Theoretical Yield | (Calculated based on limiting reagent) | - |
| Actual Yield | 85-95% (Hypothetical) | Gravimetric analysis after purification |
| Purity | >98% (Hypothetical) | HPLC or NMR Spectroscopy |
Potential Applications
N-aminoalkylsuccinimides synthesized from this compound are promising candidates for various applications in drug development and materials science:
-
Pharmaceutical Intermediates: The terminal hydroxyl group can be further functionalized to create a variety of derivatives with potential therapeutic activities.
-
Linkers in Bioconjugation: The succinimide ring can be opened to reveal a carboxylic acid, which, along with the tertiary amine and hydroxyl group, provides multiple points for conjugation to biomolecules.
-
Corrosion Inhibitors: The presence of nitrogen and oxygen atoms can allow these molecules to act as effective corrosion inhibitors for various metals.
-
Epoxy Resin Hardeners: The primary and tertiary amine functionalities can participate in the curing of epoxy resins, leading to polymers with modified properties.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
Toluene is a flammable and toxic solvent; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Disclaimer: This document provides a general guideline. Researchers should optimize the reaction conditions and purification procedures for their specific needs and available equipment. All laboratory work should be conducted with appropriate safety measures.
Application Notes and Protocols: Synthesis of Surfactants from 2-[(2-Aminoethyl)(methyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of amidoamine and cationic surfactants derived from 2-[(2-Aminoethyl)(methyl)amino]ethanol. This versatile building block, featuring a primary amine, a tertiary amine, and a hydroxyl group, allows for the creation of a variety of surfactants with tunable properties. The following sections detail the synthesis pathways, experimental procedures, and key performance characteristics of these surfactants.
Synthesis of Amidoamine Surfactants
Amidoamine surfactants are nonionic or amphoteric compounds synthesized through the amidation of this compound with a fatty acid or its ester. The primary amine of the starting material selectively reacts with the acyl source to form a stable amide linkage, while the tertiary amine and hydroxyl group provide hydrophilicity.
General Synthesis Pathway
The synthesis of an N-acyl-N'-methyl-N'-(2-hydroxyethyl)ethylenediamine, a typical amidoamine surfactant, from this compound and a fatty acid is depicted below.
Caption: Synthesis of an amidoamine surfactant.
Experimental Protocol: Synthesis of N-Lauroyl-N'-methyl-N'-(2-hydroxyethyl)ethylenediamine
This protocol is adapted from general amidation procedures for similar amino alcohols.
Materials:
-
This compound (1.0 eq)
-
Lauric Acid (1.0 eq)
-
Toluene (as solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (catalyst, optional, ~0.01 eq)
-
Nitrogen gas supply
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, lauric acid, and toluene.
-
If using a catalyst, add p-toluenesulfonic acid to the mixture.
-
Flush the system with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Continuously remove the water of reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used as is or purified further by column chromatography if a higher purity is required.
Synthesis of Cationic Surfactants
Cationic surfactants can be synthesized from this compound by quaternizing the tertiary amine with an alkyl halide. This introduces a positive charge, imparting antimicrobial and conditioning properties to the surfactant. The primary amine can be acylated before or after quaternization to produce a wider range of structures.
General Synthesis Pathway
The synthesis of a quaternary ammonium surfactant from this compound and an alkyl halide is shown below.
Caption: Synthesis of a cationic surfactant.
Experimental Protocol: Synthesis of a Quaternary Ammonium Surfactant
This protocol is based on the quaternization of similar amino alcohols.[1]
Materials:
-
This compound (1.0 eq)
-
Dodecyl Bromide (1.0 eq)
-
Ethanol (solvent)
-
Round-bottom flask with a condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add dodecyl bromide to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 24-48 hours.
-
Monitor the reaction by TLC. The disappearance of the starting materials indicates the completion of the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude cationic surfactant.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure quaternary ammonium salt.
Quantitative Data on Surfactant Properties
| Surfactant Type | Example Compound | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |
| Amidoamine | Lauric acid monoethanolamide ether carboxylate | 1.26 x 10⁻³ | 25.3 | Fictional Example |
| Cationic | Dodecyl-(2-hydroxyethyl)-dimethylammonium bromide | 1.5 x 10⁻² | 38.0 | [2] |
| Cationic | Tetradecyl-(2-hydroxyethyl)-dimethylammonium bromide | 3.9 x 10⁻³ | 37.5 | [2] |
| Cationic | Hexadecyl-(2-hydroxyethyl)-dimethylammonium bromide | 1.0 x 10⁻³ | 37.0 | [2] |
Experimental Protocols for Surfactant Characterization
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC are critical parameters for evaluating surfactant performance. They can be determined using a tensiometer.
Workflow for CMC and Surface Tension Measurement:
Caption: CMC and surface tension determination workflow.
Procedure:
-
Prepare a concentrated stock solution of the synthesized surfactant in deionized water.
-
Create a series of dilutions of the stock solution with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension values as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension stops decreasing significantly and plateaus indicates the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the surface tension at the CMC.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of both amidoamine and cationic surfactants. The straightforward amidation and quaternization reactions allow for the production of surfactants with a range of properties suitable for various applications in research, pharmaceuticals, and personal care products. The provided protocols offer a solid foundation for the synthesis and characterization of these novel surfactant molecules. Further optimization of reaction conditions and detailed investigation of the structure-property relationships will enable the development of high-performance surfactants tailored for specific applications.
References
Application Notes and Protocols: Reaction Kinetics of N-(2-Aminoethyl)-N-methylethanolamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between amines and aldehydes, leading to the formation of Schiff bases (imines), is a cornerstone of organic synthesis with wide-ranging applications in medicinal chemistry and materials science. N-(2-Aminoethyl)-N-methylethanolamine possesses both a secondary amine and a hydroxyl group, offering versatile reactivity. Its condensation with aldehydes yields Schiff bases that can serve as intermediates for more complex molecules or as compounds with intrinsic biological activity.
This document provides a detailed overview of the anticipated reaction kinetics, experimental protocols for studying these reactions, and potential applications. It is important to note that while the general principles of Schiff base formation are well-established, specific kinetic data for the reaction of N-(2-Aminoethyl)-N-methylethanolamine with various aldehydes is not extensively available in the public domain. The protocols and data presented herein are based on established methodologies for analogous reactions.
Reaction Mechanism: Schiff Base Formation
The reaction of an amine with an aldehyde to form a Schiff base is a nucleophilic addition-elimination reaction. The reaction is typically reversible and can be catalyzed by either acid or base.[1]
Acid-Catalyzed Mechanism:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the amine: The nitrogen atom of N-(2-Aminoethyl)-N-methylethanolamine attacks the electrophilic carbonyl carbon, forming a protonated carbinolamine intermediate.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding a neutral carbinolamine.
-
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a protonated imine (schiff base).
-
Deprotonation: A base removes the proton from the nitrogen atom to yield the final Schiff base and regenerate the acid catalyst.
Base-Catalyzed Mechanism:
-
Nucleophilic attack: The amine directly attacks the carbonyl carbon of the aldehyde to form a zwitterionic tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the nitrogen to the oxygen to form a carbinolamine.
-
Deprotonation of the hydroxyl group: A base removes a proton from the hydroxyl group, forming an alkoxide.
-
Elimination of hydroxide: The lone pair on the nitrogen helps to expel a hydroxide ion, forming the imine. This step is generally slow.
Caption: General mechanism of Schiff base formation.
Quantitative Data
Specific kinetic data for the reaction of N-(2-Aminoethyl)-N-methylethanolamine with aldehydes is scarce in the reviewed literature. However, data from a related reaction, the condensation of N-methylethanolamine with paraformaldehyde (a source of formaldehyde), provides some insight into reaction conditions.[2]
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Conversion (%) | Product Ratio (Desired:By-product) | Reference |
| N-methylethanolamine | Paraformaldehyde | 60 | 20 | 85 | 96:4 | [2] |
| N-methylethanolamine | Paraformaldehyde | 80 | 20 | 100 | 95:5 | [2] |
| N-methylethanolamine | Paraformaldehyde | 80 (thermal) | 20 | 100 | 81:19 | [2] |
| N-methylethanolamine | Paraformaldehyde | 100 | 10 | - | Increased by-product | [2] |
Note: This data is for the Kabachnik–Fields reaction, where diethyl phosphite is also a reactant. The conditions reflect the reactivity of the amine with formaldehyde.
Experimental Protocols
The following protocols are generalized for the study of the reaction kinetics between an amine and an aldehyde and can be adapted for N-(2-Aminoethyl)-N-methylethanolamine.
Protocol 1: Synthesis of a Schiff Base from N-(2-Aminoethyl)-N-methylethanolamine and an Aldehyde
Objective: To synthesize a Schiff base for characterization and as a standard for kinetic studies.
Materials:
-
N-(2-Aminoethyl)-N-methylethanolamine
-
Aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene if water removal is necessary)
-
Acid or base catalyst (optional, e.g., acetic acid or sodium hydroxide)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve N-(2-Aminoethyl)-N-methylethanolamine (1 equivalent) in the chosen solvent.
-
Add the aldehyde (1 equivalent) to the solution.
-
If a catalyst is used, add a catalytic amount (e.g., a few drops of glacial acetic acid).
-
If water removal is desired to drive the equilibrium, set up a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux and stir for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization, column chromatography, or distillation under reduced pressure.
-
Characterize the purified Schiff base using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3]
Protocol 2: Kinetic Analysis of Schiff Base Formation using UV-Vis Spectroscopy
Objective: To determine the rate law and rate constant for the reaction.
Materials:
-
Stock solutions of N-(2-Aminoethyl)-N-methylethanolamine and the aldehyde of known concentrations in a suitable solvent (e.g., ethanol). The solvent should not absorb at the analytical wavelength.
-
Buffer solutions if pH control is required.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Identify the wavelength of maximum absorbance (λ_max) of the Schiff base product. The starting materials should have minimal absorbance at this wavelength.
-
Set the spectrophotometer to the determined λ_max and allow the instrument to warm up.
-
Equilibrate the reactant solutions and the cuvette to the desired reaction temperature.
-
To start a kinetic run, rapidly mix known volumes of the N-(2-Aminoethyl)-N-methylethanolamine and aldehyde solutions in the cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance as a function of time.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).
-
Plot the appropriate function of concentration versus time (e.g., ln(A_∞ - A_t) vs. time for a pseudo-first-order reaction, where A is absorbance) to obtain the pseudo-first-order rate constant (k_obs).
-
The overall rate law and the second-order rate constant (k) can be determined from the dependence of k_obs on the concentration of the excess reactant.
Caption: Workflow for a kinetic study using UV-Vis spectroscopy.
Applications in Drug Development and Research
Schiff bases are valuable in drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The imine bond can be crucial for biological activity or can serve as a prodrug linkage, which is hydrolyzed in vivo to release the active amine and aldehyde.
The N-(2-Aminoethyl)-N-methylethanolamine moiety, with its secondary amine and hydroxyl group, can form Schiff bases that can act as ligands for metal complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[3]
Furthermore, the reaction with aldehydes is relevant in the context of drug stability and metabolism, as aldehydes are metabolites of various endogenous and exogenous compounds. Understanding the kinetics of these reactions can aid in predicting potential drug-metabolite interactions.
References
Application Notes & Protocols: Synthesis of Schiff Bases Utilizing 2-[(2-Aminoethyl)(methyl)amino]ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science. Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or a ketone. This document provides a detailed protocol for the synthesis of a Schiff base using the asymmetrical diamine, 2-[(2-Aminoethyl)(methyl)amino]ethanol. This particular reactant is of interest due to the presence of multiple coordination sites (two nitrogen atoms and one oxygen atom), making its Schiff base derivatives excellent candidates for the formation of stable metal complexes. These complexes have been investigated for their catalytic activity and potential biological applications.
The general reaction involves the condensation of the primary amino group of this compound with a suitable carbonyl compound. The presence of a secondary and a tertiary amine group within the same molecule allows for the formation of polydentate ligands capable of coordinating with various metal ions.
General Reaction Scheme
The formation of the Schiff base proceeds via the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule.
Application Notes: "2-[(2-Aminoethyl)(methyl)amino]ethanol" as a Versatile Building Block in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
"2-[(2-Aminoethyl)(methyl)amino]ethanol," also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a multifunctional monomer with significant potential in the synthesis of advanced polymers for biomedical applications. Its unique structure, featuring a primary amine, a tertiary amine, and a hydroxyl group, offers multiple reactive sites for polymerization. This allows for the creation of polymers with diverse architectures and functionalities, such as polyurethanes, polyamides, and poly(β-amino esters).
The presence of both amine and hydroxyl functionalities imparts unique chemical properties, making this monomer a valuable component for designing materials for drug delivery, gene therapy, and tissue engineering. The amine groups can provide pH-responsiveness and act as binding sites for therapeutic molecules, while the hydroxyl group offers a route for further functionalization or can participate in condensation polymerizations.
Potential Applications in Polymer Synthesis
The strategic placement of reactive groups in "this compound" allows for its use in various polymerization reactions:
-
Polyurethanes: The hydroxyl group can react with isocyanates, while the primary and tertiary amines can act as chain extenders or catalysts, leading to the formation of polyurethanes with tailored properties for biomedical devices and coatings.
-
Polyamides: The primary amine is reactive towards carboxylic acids or their derivatives, enabling the synthesis of polyamides with potential for biodegradable and biocompatible applications.
-
Poly(β-amino esters): This monomer can undergo Michael addition reactions with acrylate-containing molecules, forming pH-responsive and biodegradable poly(β-amino esters) that are widely explored for nucleic acid and drug delivery.[1][2]
While extensive scholarly literature specifically detailing the polymerization of "this compound" is limited, its structural motifs suggest significant potential in these areas of advanced chemical research.[3] Investigations into structurally similar molecules provide a strong precedent for its application in creating functional polymers for the biomedical field.[4][5]
Conceptual Experimental Workflow for Polymer Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers using "this compound" as a monomer.
Hypothetical Protocol for Poly(β-amino ester) Synthesis
The following is a generalized, hypothetical protocol for the synthesis of a poly(β-amino ester) using "this compound," based on established methods for similar monomers. This protocol is for illustrative purposes and would require optimization.
Materials:
-
This compound (Monomer A)
-
1,4-Butanediol diacrylate (Monomer B)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of "this compound" in anhydrous THF.
-
Slowly add 1 equivalent of 1,4-butanediol diacrylate to the stirred solution at room temperature.
-
Allow the reaction to proceed for 24-48 hours at a slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by techniques such as FT-IR (disappearance of acrylate peaks).
-
Upon completion, precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.
Hypothetical Data Presentation
The following table presents a hypothetical summary of expected data from the characterization of a polymer synthesized from "this compound."
| Parameter | Expected Value/Range | Method of Analysis |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 10 - 50 °C | Differential Scanning Calorimetry (DSC) |
| Degradation Onset (Td) | > 200 °C | Thermogravimetric Analysis (TGA) |
Conceptual Signaling Pathway for Gene Delivery
Polymers containing tertiary amines, such as those that could be synthesized from "this compound," are known to facilitate gene delivery through the "proton sponge" effect. The diagram below illustrates this conceptual pathway.
Disclaimer: The provided protocols, data, and pathways are illustrative and based on the chemical nature of "this compound" and its potential applications in polymer chemistry. Due to a lack of specific published data for this exact monomer, these should be considered as starting points for research and development, requiring substantial validation and optimization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5753-50-4 | Benchchem [benchchem.com]
- 4. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates | MDPI [mdpi.com]
Chelating Properties of N-(2-Aminoethyl)-N-methylethanolamine with Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the chelating properties of N-(2-Aminoethyl)-N-methylethanolamine (AEMET) with various metal ions. AEMET is a versatile tridentate ligand with potential applications in catalysis, drug delivery, and as a metal ion sequestrant.
Introduction to N-(2-Aminoethyl)-N-methylethanolamine (AEMET) as a Chelating Agent
N-(2-Aminoethyl)-N-methylethanolamine, also known as AEMET, is an organic compound featuring a primary amine, a tertiary amine, and a hydroxyl group. This combination of donor atoms allows AEMET to act as a versatile tridentate ligand, forming stable complexes with a variety of metal ions. The coordination can occur through the nitrogen atoms of the primary and tertiary amines and the oxygen atom of the hydroxyl group, creating two stable five-membered chelate rings. The chelating ability of AEMET makes it a compound of interest for various applications, including industrial catalysis, analytical chemistry, and the development of novel drug delivery systems. The formation of stable metal complexes can enhance the catalytic activity of the metal center, facilitate the transport of metal ions across biological membranes, or be used to control the concentration of free metal ions in a solution.
Quantitative Data: Stability Constants of Structurally Related Ligands
Table 1: Stepwise Stability Constants (log K) of Ethylenediamine (en) Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu(II) | 10.55 | 9.05 | -1.0 |
| Ni(II) | 7.32 | 6.12 | 4.23 |
| Co(II) | 5.89 | 4.83 | 3.10 |
| Zn(II) | 5.71 | 5.05 | - |
| Fe(II) | 4.28 | 3.25 | 2.05 |
| Mn(II) | 2.73 | 2.07 | 0.88 |
Data sourced from IUPAC Stability Constants Database and other literature. Conditions may vary.
Table 2: Stability Constants (log K₁) of Various Amino Alcohol Ligands with Cu(II)
| Ligand | log K₁ |
| Ethanolamine | 4.5 |
| N-Methylethanolamine | 4.2 |
| N,N-Dimethylethanolamine | 3.1 |
This data illustrates the effect of substitution on the nitrogen donor atom on complex stability.
Applications
The chelating properties of AEMET open up a range of potential applications:
-
Catalysis: AEMET-metal complexes can be explored as catalysts in various organic reactions, such as oxidation, reduction, and cross-coupling reactions. The ligand can stabilize the metal center in different oxidation states and influence the stereochemistry of the reaction products.
-
Drug Delivery: The ability to chelate metal ions can be harnessed for the targeted delivery of therapeutic or diagnostic metal ions.[1][2] For instance, AEMET could be incorporated into a larger drug molecule to enhance its delivery to specific tissues or to modulate its activity.[3]
-
Metal Ion Sequestration: In industrial processes or environmental remediation, AEMET could be used to remove or neutralize toxic heavy metal ions from solutions.
-
Analytical Chemistry: AEMET can be used as a chelating agent in analytical methods for the determination of metal ion concentrations, for example, in complexometric titrations or as a component of ion-selective electrodes.
Experimental Protocols
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[4][5][6] The principle involves monitoring the change in pH of a solution containing the ligand upon the addition of a metal ion solution.
Materials:
-
N-(2-Aminoethyl)-N-methylethanolamine (AEMET)
-
Metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)
-
High-purity deionized water
-
pH meter with a glass electrode, calibrated with standard buffers
-
Magnetic stirrer and stir bar
-
Thermostated titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of AEMET of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare stock solutions of the metal salts of known concentrations (e.g., 0.001 M).
-
Prepare a solution of a strong acid (e.g., 0.01 M HCl) containing the inert salt (e.g., 0.1 M KNO₃).
-
-
Titration of the Ligand (Protonation Constants):
-
Pipette a known volume of the AEMET stock solution into the titration vessel.
-
Add the strong acid solution to protonate the amine groups of AEMET.
-
Add the inert salt solution to maintain a constant ionic strength.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve for the free ligand.
-
-
Titration of the Metal-Ligand System:
-
In a separate experiment, add a known amount of the metal salt stock solution to the initial mixture of AEMET and strong acid.
-
Titrate this mixture with the same standardized NaOH solution, again recording the pH at each step.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve for the metal-ligand system.
-
-
Data Analysis:
-
From the titration curves, calculate the proton-ligand and metal-ligand formation constants using appropriate software (e.g., Hyperquad, BEST). The software fits the experimental data to a chemical model to determine the stability constants of the various complex species formed in solution (e.g., ML, ML₂, M(OH)L).
-
Protocol 2: Characterization of Metal-AEMET Complexes by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to confirm the formation of metal-AEMET complexes and to study their stoichiometry.[7][8] The formation of a complex often results in a shift in the absorption maximum (λmax) or a change in the molar absorptivity of the metal ion.
Materials:
-
AEMET solution
-
Metal salt solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of AEMET (Mole Ratio Method).
-
Alternatively, prepare a series of solutions where the sum of the concentrations of the metal ion and AEMET is constant, but their mole fractions are varied (Job's Method of Continuous Variation).
-
-
Measurement:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the λmax of the complex.
-
-
Data Analysis:
-
Mole Ratio Method: Plot the absorbance at λmax against the molar ratio of [AEMET]/[Metal]. The stoichiometry of the complex can be determined from the point of inflection in the curve.
-
Job's Method: Plot the absorbance at λmax against the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the most stable complex formed.
-
Visualizations
Caption: Workflow for determining stability constants using potentiometric titration.
References
- 1. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology-Based Drug Delivery Systems, 2nd Edition | MDPI [mdpi.com]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a mod ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00604C [pubs.rsc.org]
- 5. 19.2 Coordination Chemistry of Transition Metals – Chemistry [wisc.pb.unizin.org]
- 6. nbinno.com [nbinno.com]
- 7. Coordination Chemistry of Transition Metals – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 8. Ethylenediamine | OpenOChem Learn [learn.openochem.org]
Troubleshooting & Optimization
Technical Support Center: Thermal Degradation Analysis of Amino Alcohols
Frequently Asked Questions (FAQs)
Q1: What are the likely thermal degradation products of "2-[(2-Aminoethyl)(methyl)amino]ethanol"?
While specific data is unavailable, based on the thermal degradation pathways of similar amino alcohols like Monoethanolamine (MEA) and various diamines, the following products can be hypothesized:
-
Cyclic Urea Derivatives: Intramolecular cyclization is a common degradation pathway. For "this compound," this could lead to the formation of a substituted imidazolidinone.
-
Oligomers/Polymers: Carbamate polymerization is a known degradation mechanism for amines in the presence of CO2. This can result in the formation of dimers, trimers, and larger oligomers.
-
Fragmented Amines and Alcohols: Cleavage of C-N and C-O bonds at elevated temperatures can lead to the formation of smaller, more volatile amines and alcohols.
-
Oxidative Degradation Products: If oxygen is present in the system, a host of oxidative degradation products could be formed, including aldehydes, carboxylic acids, and amides.
Q2: What analytical techniques are most suitable for identifying and quantifying these degradation products?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative. Quantitative analysis can be performed using these techniques with appropriate calibration standards. Thermogravimetric Analysis (TGA) can be used to determine the overall thermal stability and decomposition profile of the compound.
Q3: At what temperature should I expect "this compound" to start degrading?
The onset of thermal degradation is highly dependent on factors such as the presence of CO2, water, oxygen, and catalytic metals. Generally, for many amino alcohols, significant thermal degradation is observed at temperatures above 120-150°C.[1] It is crucial to conduct initial screening experiments, such as TGA, to determine the specific thermal stability of your compound under your experimental conditions.
Q4: How does the presence of CO2 affect the thermal degradation of amino alcohols?
The presence of CO2 can significantly accelerate the thermal degradation of amino alcohols.[2] CO2 reacts with the amine to form carbamates, which can then undergo further reactions, such as polymerization, leading to a more complex mixture of degradation products.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental analysis of amino alcohol thermal degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Improper column installation.- Sample overload. | - Use a deactivated inlet liner.- Ensure the column is properly installed and conditioned.- Reduce the injection volume or dilute the sample.[3] |
| Ghost Peaks (Carryover) | - Contamination in the syringe, injector, or column.- Septum bleed. | - Thoroughly clean the syringe between injections.- Perform a bake-out of the injector and column.- Use high-quality, low-bleed septa.[4] |
| Poor Peak Shape (Fronting) | - Column overload.- Incompatible solvent. | - Dilute the sample.- Ensure the solvent is appropriate for the sample and the GC conditions.[3] |
| No Peaks or Very Small Peaks | - Leak in the system.- Syringe issue (not drawing sample).- Analyte degradation in the injector. | - Perform a leak check of the entire system.- Inspect the syringe for proper operation.- Lower the injector temperature; use a deactivated liner.[5] |
| Irreproducible Peak Areas | - Inconsistent injection volume.- Leaks in the injector.- Sample degradation over time. | - Use an autosampler for precise injections.- Check for leaks at the septum and fittings.- Analyze samples promptly after preparation.[5] |
Experimental Protocols
Protocol 1: Thermal Degradation Study in Sealed Reactors
Objective: To identify and quantify the thermal degradation products of "this compound" under controlled temperature and atmospheric conditions.
Materials:
-
This compound
-
Deionized water
-
CO2 gas (if applicable)
-
Stainless steel sealed reactors
-
Forced convection oven
-
GC-MS system
-
Analytical balance
Procedure:
-
Prepare an aqueous solution of "this compound" at the desired concentration (e.g., 30 wt%).
-
If studying the effect of CO2, load the solution with a known amount of CO2 by bubbling the gas through the solution and determining the loading by titration.
-
Transfer a precise volume of the amine solution into the stainless steel reactors.
-
Seal the reactors tightly.
-
Place the reactors in a forced convection oven preheated to the desired experimental temperature (e.g., 135°C).
-
At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove a reactor from the oven and allow it to cool to room temperature.
-
Open the reactor and transfer a sample of the degraded solution for analysis.
-
Dilute the sample appropriately with a suitable solvent (e.g., methanol) for GC-MS analysis.
-
Inject the diluted sample into the GC-MS to identify and quantify the degradation products.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of "this compound".
Materials:
-
This compound
-
TGA instrument
-
Nitrogen or air supply
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the "this compound" sample into the TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).
-
Record the mass loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.
Visualizations
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: N-(2-Aminoethyl)-N-methylethanolamine in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for syntheses involving N-(2-Aminoethyl)-N-methylethanolamine. Due to its trifunctional nature, possessing a primary amine, a secondary amine, and a hydroxyl group, this reagent can be prone to several side reactions. This guide will help you navigate these challenges to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during synthesis with N-(2-Aminoethyl)-N-methylethanolamine?
A1: The trifunctional nature of N-(2-Aminoethyl)-N-methylethanolamine leads to several potential side reactions, primarily:
-
Over-alkylation: Both the primary and secondary amines are nucleophilic and can react with alkylating agents. This can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium salts, making product purification difficult.[1][2][3] The product of a mono-alkylation can sometimes be more nucleophilic than the starting material, further promoting over-alkylation.[1]
-
O-Alkylation: The hydroxyl group can also act as a nucleophile, especially in the presence of a strong base, leading to the formation of ether byproducts.
-
Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form N-(2-hydroxyethyl)-N'-methylpiperazine or other piperazine derivatives, particularly at elevated temperatures.
-
Reaction with Carbon Dioxide: The free amine groups can react with atmospheric carbon dioxide to form solid carbamate salts, which can appear as a white precipitate upon storage.
Q2: How can I selectively react with only one of the functional groups?
A2: Achieving selectivity requires a carefully planned synthetic strategy, most commonly involving the use of protecting groups. The choice of protecting group is critical as it must be stable under the desired reaction conditions and easily removable afterward. For example, a Boc (tert-butyloxycarbonyl) group can be used to protect one of the amine functionalities while another is being modified.[1][4]
Q3: What are the best practices for storing and handling N-(2-Aminoethyl)-N-methylethanolamine?
A3: N-(2-Aminoethyl)-N-methylethanolamine is a viscous liquid that can absorb water and carbon dioxide from the atmosphere. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-N-Alkylated Product and Presence of Multiple Byproducts
Potential Causes:
-
Over-alkylation: Both primary and secondary amines reacting with the alkylating agent.[1][2][3]
-
O-Alkylation: The hydroxyl group competing with the amines for the electrophile.
-
Intramolecular Cyclization: Formation of piperazine derivatives at elevated temperatures.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Protecting Group Strategy: Protect the more reactive amine (typically the primary amine) and the hydroxyl group before performing the desired alkylation on the secondary amine.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of the Secondary Amine using a Protecting Group Strategy
This protocol describes a general strategy for the selective alkylation of the secondary amine of N-(2-Aminoethyl)-N-methylethanolamine.
Step 1: Protection of the Primary Amine and Hydroxyl Group
-
Protection of the Primary Amine: Dissolve N-(2-Aminoethyl)-N-methylethanolamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a non-nucleophilic base like triethylamine (1.1 eq). Stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the N-Boc protected intermediate is isolated.
-
Protection of the Hydroxyl Group: The N-Boc protected intermediate is then dissolved in a suitable solvent (e.g., THF), and a protecting group for the hydroxyl function is introduced. For example, a silyl ether can be formed by reacting with a silyl halide (e.g., TBDMSCl) in the presence of a base like imidazole.
Step 2: Alkylation of the Secondary Amine
-
Dissolve the fully protected N-(2-Aminoethyl)-N-methylethanolamine (1.0 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography.
Step 3: Deprotection
-
The protecting groups are removed under appropriate conditions. For example, the Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, and a silyl ether is removed with a fluoride source like tetrabutylammonium fluoride (TBAF).
Data Presentation
Table 1: Influence of Reaction Conditions on Piperazine Formation during the Synthesis of Piperazine from Aminoethyl Ethanolamine (AEEA) *
| Example | Reactant | Temperature (°C) | Pressure (atm) | Reaction Time (h) | AEEA Conversion (%) | Piperazine Selectivity (%) |
| 1 | AEEA | 225 | 180 | 3 | 85 | 82 |
| 2 | AEEA | 200 | 130-150 | 5 | 79 | 76 |
*Data adapted from a process for the preparation of piperazine from aminoethyl ethanolamine, which is structurally similar to N-(2-Aminoethyl)-N-methylethanolamine and provides insight into potential cyclization side reactions.[5]
Mandatory Visualization
Caption: Workflow for Selective Mono-N-Alkylation using a Protecting Group Strategy.
Caption: Troubleshooting Logic for Low Yield in N-Alkylation Reactions.
References
Technical Support Center: Purification of "2-[(2-Aminoethyl)(methyl)amino]ethanol" by Vacuum Distillation
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of "2-[(2-Aminoethyl)(methyl)amino]ethanol" (CAS No. 5753-50-4) using vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the estimated boiling point of this compound under vacuum?
Q2: What are the common impurities I might encounter?
A2: Potential impurities can originate from the synthesis route. If the compound is synthesized via reductive amination of an amino alcohol, impurities could include unreacted starting materials, byproducts from over-alkylation, or residual reducing agents.[1][2][3] If a process similar to the industrial production of other amino alcohols is used, such as the amination of glycols, potential impurities could be other ethanolamines and cyclic amines like piperazines.
Q3: What are the primary safety concerns when distilling this compound?
A3: this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[4] When heating under vacuum, it is critical to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The distillation should be performed in a well-ventilated fume hood. Ensure all glassware is free of cracks or defects to prevent implosion under vacuum.
Data Presentation: Estimated Boiling Point and Physical Properties
The following table summarizes the estimated boiling point of this compound at various pressures and lists other relevant physical properties.
| Property | Value | Source |
| CAS Number | 5753-50-4 | [4] |
| Molecular Formula | C5H14N2O | [4] |
| Molecular Weight | 118.18 g/mol | [4] |
| Estimated Boiling Point | ||
| @ 1 mmHg | ~100 - 110 °C | Estimation |
| @ 5 mmHg | ~120 - 130 °C | Estimation |
| @ 10 mmHg | ~135 - 145 °C | Estimation |
| @ 20 mmHg | ~150 - 160 °C | Estimation |
| Boiling Point (related compound) | 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol: 153-155 °C @ 3.50-3.78 Torr | [5] |
| Boiling Point (related compound) | 2-(2-Aminoethylamino)ethanol: 237-243 °C @ 1013 hPa | |
| Safety Hazards | Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation | [4] |
Experimental Protocol: Vacuum Distillation
This protocol provides a general procedure for the vacuum distillation of this compound. Adjustments may be necessary based on the specific equipment and the purity of the starting material.
Materials and Equipment:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and receiving flask(s)
-
Thermometer and adapter
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump (with a trap)
-
Manometer
-
Glass wool for insulation
-
Grease for glass joints
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of any defects.
-
Add the crude this compound to the distilling flask (no more than two-thirds full) along with a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with a minimal amount of vacuum grease.
-
Wrap the distillation head and the neck of the flask with glass wool to ensure a stable distillation temperature.
-
-
Evacuation:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should gradually decrease.
-
Monitor the pressure using the manometer.
-
-
Distillation:
-
Once the desired vacuum is reached and stable, begin heating the distilling flask with the heating mantle.
-
Start stirring the liquid to ensure smooth boiling.
-
Increase the temperature gradually. Observe for the first signs of condensation on the thermometer bulb.
-
Collect any low-boiling impurities in a separate receiving flask (forerun).
-
When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Shutdown:
-
Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop the heating.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Disassemble the apparatus and properly store the purified product.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No product distilling over at the expected temperature | - Vacuum is not low enough.- Thermometer bulb is placed incorrectly.- Inadequate heating. | - Check for leaks in the system.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head.- Increase the heating mantle temperature gradually. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly. | - Use a magnetic stirrer and a stir bar.- Reduce the heating rate. |
| Product solidifies in the condenser | - The condenser is too cold for the boiling point of the compound at the operating pressure. | - For high-boiling point compounds, it may be sufficient to use air cooling instead of circulating water. |
| Distillate is discolored | - The compound may be decomposing at the distillation temperature.- The starting material contains non-volatile colored impurities that are being carried over. | - Lower the distillation temperature by improving the vacuum.- Ensure the distillation is not proceeding to dryness, which can cause decomposition of the residue. |
| Poor separation of impurities | - The vacuum is fluctuating.- The distillation is being conducted too quickly. | - Ensure a stable vacuum source and tight seals.- Reduce the heating rate to allow for better fractionation. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for vacuum distillation.
References
- 1. This compound | 5753-50-4 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-[(2-Aminoethyl)(methyl)amino]ethanol as a Ligand
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions when using 2-[(2-Aminoethyl)(methyl)amino]ethanol as a ligand in coordination chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features as a ligand?
This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is an amine-functionalized alcohol.[1] Its molecular structure contains a primary amine, a tertiary amine, and a primary alcohol, which provide multiple sites for chemical reactions.[1] This dual functionality allows it to act as a versatile ligand for metal catalysts and as a building block for more complex molecules.[1] The presence of both basic (amino) and acidic (hydroxyl) centers enables its participation in a wide array of chemical transformations.[1]
Q2: What are the common coordination modes of this compound?
The ligand's structure, with its N,N',O donor set, allows for several coordination modes. It possesses amino and hydroxyl functional groups that make it an effective chelating agent.[1] It can act as a multidentate ligand, binding to a central metal ion through its nitrogen and oxygen atoms.[1] The most common and stable mode is tridentate, where all three donor atoms (the two nitrogens and the oxygen) bind to the metal center, forming stable five- or six-membered chelate rings.[1][2] Depending on reaction conditions and steric factors, it can also exhibit bidentate or monodentate coordination.[2]
Q3: What factors influence the stability of metal complexes formed with this ligand?
The stability of a metal complex is influenced by both thermodynamic and kinetic factors.[3] Key considerations include:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are critical.[4]
-
Ligand Properties: The basicity and structure of the ligand play a significant role.[4] The chelate effect, where multidentate ligands like this compound form more stable complexes than comparable monodentate ligands, is a major stabilizing factor.
-
Reaction Conditions: pH, temperature, and solvent choice can impact complex stability.[4] For instance, a donor solvent might compete with the ligand for coordination sites on the metal ion.[4]
Q4: What analytical techniques are commonly used to characterize metal complexes of this ligand?
A combination of spectroscopic and analytical methods is typically employed:
-
Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the bonds present in the complex.[5][6] UV-Visible spectrophotometry is used to study the electronic transitions within the complex.[5] Nuclear Magnetic Resonance (NMR) spectroscopy helps to observe the magnetic fields around the atomic nuclei and elucidate the complex's structure.[1][5]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF/MS) are used to identify the complex and any potential degradation products.[1][7]
-
X-ray Crystallography: This technique can determine the precise three-dimensional structure of the complex in its crystalline form.[8]
-
Elemental Analysis: Provides the elemental composition of the synthesized complex to confirm its stoichiometry.
Troubleshooting Guide
This guide addresses common issues encountered during metal complexation experiments using this compound.
Q1: Why is the yield of my metal complex low?
Low yields can stem from several factors.[4][9] Consider the following potential causes and solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Try extending the reaction time or gently heating the mixture, ensuring the complex is thermally stable.[4]
-
Suboptimal Stoichiometry: An incorrect metal-to-ligand ratio can limit the formation of the desired complex. It is crucial to determine the correct stoichiometry experimentally.[4]
-
Degradation of Reactants: The pH or temperature might be causing the ligand or metal salt to decompose. Verify the stability of your starting materials under the chosen reaction conditions.[4]
-
Solvent Effects: The solvent can play a critical role. A coordinating solvent may compete with the ligand. Consider using a solvent with lower coordinating ability.[4]
-
Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield.[9]
Caption: Troubleshooting workflow for addressing low metal complex yield.
Q2: I'm having difficulty purifying the final product. What can I do?
Purification challenges often arise due to the polar nature of the amino and hydroxyl groups in the ligand, which can make separation from reagents and byproducts difficult.[9]
-
Recrystallization: This is a common method for purifying solid complexes. Experiment with different solvent systems (e.g., ethanol-water, methanol-ether) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Chromatography: Column chromatography using silica gel or alumina can be effective. A gradient of solvents with increasing polarity might be necessary to separate the complex from impurities.
-
Washing: After filtration, wash the collected solid product with a small amount of cold solvent to remove soluble impurities, followed by a non-polar solvent like petroleum ether to aid in drying.[2]
Q3: The synthesized complex has poor solubility in common solvents. How can I improve this?
Poor solubility can be a significant issue for characterization and application.[10]
-
Solvent Screening: Test a wide range of solvents, from non-polar (e.g., hexane) to highly polar (e.g., DMSO, DMF, water).[10]
-
Modify the Ligand: If feasible, modifying the ligand structure by adding solubilizing groups can be an effective, albeit more involved, strategy.
-
Change the Counter-ion: For ionic complexes, changing the counter-ion can dramatically affect solubility.
Q4: I suspect the ligand or complex is degrading during the reaction. How can I prevent this?
Degradation can occur due to thermal instability, oxidative processes, or unfavorable pH.[1][4]
-
Temperature Control: Avoid excessive heat. If heating is necessary, do so gently and for the minimum time required.[9] Consider running the reaction at room temperature or even at reduced temperatures.
-
Inert Atmosphere: If the metal ion or ligand is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Buffering: If the reaction is pH-sensitive, using a suitable buffer can prevent degradation caused by significant pH shifts.
Data Presentation
Table 1: Physicochemical Properties of the Ligand
| Property | Value | Reference |
| IUPAC Name | This compound | [11] |
| Molecular Formula | C₅H₁₄N₂O | [11] |
| Molecular Weight | 118.18 g/mol | [11] |
| CAS Number | 5753-50-4 | [11] |
| Appearance | Combustible liquid | [11] |
| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation | [11] |
Table 2: Key Parameters for Reaction Optimization
| Parameter | Typical Range/Considerations | Rationale |
| Metal:Ligand Ratio | 1:1, 1:2, 1:3 (Stoichiometric) | Determines the coordination number and geometry of the final complex.[4] |
| Temperature | 0°C to Reflux | Affects reaction rate but can also lead to degradation if too high.[9] |
| Solvent | Ethanol, Methanol, Water, Acetonitrile | Solvent polarity and coordinating ability can influence reaction rate and product solubility.[4] |
| pH | Acidic, Neutral, Basic | Can affect the protonation state of the ligand's donor atoms, influencing its coordinating ability. |
| Reaction Time | 1 hour to 24+ hours | Must be sufficient to allow the reaction to reach completion.[2] |
| Catalyst | (If applicable) | Catalyst loading needs to be optimized to balance reaction rate and selectivity.[9] |
Experimental Protocols
General Protocol for the Synthesis of a Metal Complex with this compound
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for the particular metal ion being used.
Materials:
-
Metal salt precursor (e.g., MCl₂, M(NO₃)₂)
-
This compound
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, vacuum flask)
References
- 1. This compound | 5753-50-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mjs.um.edu.my [mjs.um.edu.my]
- 7. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and characterization of copper complexes with the ligand 2-aminoethyl(2-pyridylmethyl)-1,2-ethanediamine (apme) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of N-(2-Aminoethyl)-N-methylethanolamine
Welcome to the technical support center for N-(2-Aminoethyl)-N-methylethanolamine (N-MMAE). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of N-MMAE during storage and ensuring its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Aminoethyl)-N-methylethanolamine (N-MMAE) and why is its stability important?
A1: N-(2-Aminoethyl)-N-methylethanolamine is a viscous, colorless liquid with the chemical formula C4H12N2O. It is a valuable building block in the synthesis of various pharmaceuticals and other chemical compounds. The stability of N-MMAE is critical as degradation, particularly through oxidation, can lead to the formation of impurities. These impurities can compromise the integrity of experiments, affect reaction yields, and introduce contaminants into final products, which is a significant concern in drug development.
Q2: What are the primary factors that can cause the degradation of N-MMAE during storage?
A2: The primary factors contributing to the degradation of N-MMAE are exposure to oxygen, elevated temperatures, light, and incompatible materials.[1] As a secondary amine and an alcohol, N-MMAE is susceptible to oxidation. Heat and light can accelerate this oxidative degradation process.
Q3: What are the visible signs of N-MMAE degradation?
A3: Degradation of N-MMAE may be indicated by a change in color from colorless to a yellowish or brownish hue. A noticeable change in odor may also occur. However, significant degradation can happen before any visible signs appear. Therefore, analytical testing is crucial to confirm the purity of the compound.
Q4: What are the recommended storage conditions for N-MMAE to minimize oxidation?
A4: To minimize oxidation, N-MMAE should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen and prevent oxidation.
Q5: Are there any materials that are incompatible with N-MMAE during storage?
A5: Yes, N-MMAE is incompatible with strong oxidizing agents, acids, and certain metals.[1] Contact with these materials can accelerate degradation and should be avoided. It is advisable to use storage containers made of inert materials like amber glass or stainless steel.
Troubleshooting Guide: Investigating N-MMAE Degradation
This guide provides a structured approach to troubleshoot potential oxidation issues with your stored N-(2-Aminoethyl)-N-methylethanolamine.
Problem: Suspected Oxidation of N-MMAE
Symptoms:
-
Discoloration of the liquid (yellowing or browning).
-
Unexpected results in experimental procedures.
-
Presence of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Workflow for Troubleshooting:
References
Troubleshooting low yield in "2-[(2-Aminoethyl)(methyl)amino]ethanol" complexation
Welcome to the technical support center for the complexation of 2-[(2-Aminoethyl)(methyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of metal complexes with this versatile tridentate ligand.
Troubleshooting Low Yield
Low yield is a common challenge in the synthesis of coordination compounds. This section provides a systematic approach to identifying and resolving potential issues during the complexation of this compound.
Q1: My complexation reaction with this compound is resulting in a very low yield. What are the most likely causes?
Low yield in coordination chemistry can stem from several factors. The primary areas to investigate are the quality of your reagents and solvent, the reaction conditions, and the work-up/purification process.[1] It is also possible that a soluble complex ion has formed, which can alter the concentration of the components in the solution and lead to product loss.[2]
Q2: How can I determine if my ligand or metal salt is the source of the problem?
The purity of both the ligand, this compound, and the metal salt are critical.
-
Ligand Quality: this compound is susceptible to degradation. Ensure it has been stored properly, protected from atmospheric CO2 and moisture. If the purity is in doubt, purification by distillation is recommended.
-
Metal Salt Quality: The hydration state of the metal salt is crucial. Using an anhydrous or a specific hydrate form of the metal salt will affect the stoichiometry of the reaction. Ensure you are using the correct molecular weight for your calculations.
Q3: What role does the solvent play in the reaction, and how can I choose the right one?
The choice of solvent is critical as it influences the solubility of the reactants and the stability of the resulting complex.
-
Solubility: Both the ligand and the metal salt should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.
-
Coordinating vs. Non-coordinating: A coordinating solvent can sometimes compete with your ligand for binding sites on the metal ion, potentially leading to lower yields. If you suspect this is an issue, consider switching to a less coordinating solvent. The effect of different solvents on the electronic spectra of similar complexes has been observed, indicating the solvent's interaction with the complex.[3]
-
Common Solvents: Alcohols like ethanol or methanol are often good choices for complexation reactions involving amino alcohols.[4]
Q4: The pH of my reaction mixture is not controlled. Could this be affecting my yield?
Yes, pH is a critical parameter in the complexation of amino alcohol ligands.
-
Protonation: At low pH, the amino groups of the ligand will be protonated, preventing them from coordinating to the metal center.[5][6]
-
Deprotonation: The hydroxyl group of the ligand may need to be deprotonated to coordinate to the metal ion, which is often facilitated by a base.
-
Hydroxide Precipitation: At high pH, many metal ions will precipitate as metal hydroxides, preventing the formation of the desired complex.
It is often necessary to use a buffer or a non-coordinating base to maintain the optimal pH for complexation.
Q5: I am not using a base in my reaction. Should I be?
For many complexation reactions with amino alcohol ligands, the addition of a base is beneficial. The base can deprotonate the hydroxyl group, making it a better nucleophile for coordination. However, the choice and amount of base must be carefully considered to avoid precipitation of the metal hydroxide.
Q6: Are there any common side reactions I should be aware of?
With a multidentate ligand like this compound, several outcomes are possible. The ligand can act as a bidentate or tridentate ligand, and the formation of polymeric species is also a possibility, especially if the stoichiometry is not carefully controlled.[7][8]
Frequently Asked Questions (FAQs)
Q: What is the typical coordination mode of this compound?
This compound is a flexible ligand that can act as a tridentate N,N,O-donor.[7] The two nitrogen atoms and the oxygen atom of the hydroxyl group can all coordinate to a central metal ion. Depending on the metal ion and reaction conditions, it can also act as a bidentate or even a monodentate ligand.
Q: How can I purify my final complex?
Purification of coordination compounds can be challenging. Common methods include:
-
Recrystallization: This is the most common method for purifying solid complexes. Finding the right solvent system is key.
-
Column Chromatography: For some complexes, chromatography on silica or alumina can be effective.
-
Washing: Washing the precipitated complex with appropriate solvents can remove unreacted starting materials and byproducts.
Q: How can I confirm the structure of my synthesized complex?
A combination of analytical techniques is typically required to confirm the structure of a new coordination compound:
-
Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the complex.
-
UV-Vis Spectroscopy: To study the electronic transitions of the complex, which can provide information about the coordination environment of the metal ion.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: This provides unambiguous proof of the structure of the complex in the solid state.
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of complexation reactions, based on analogous systems in the literature. This data should be used as a general guide for optimizing your reaction.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Solvent | Ethanol/Methanol | Generally Favorable | Good solubility for both ligand and many metal salts.[4] |
| Acetonitrile | Potentially Lower | Can act as a competing ligand. | |
| Water | Variable | Risk of metal hydroxide precipitation at higher pH. | |
| Temperature | Room Temperature | Good Starting Point | Balances reaction rate and potential for decomposition. |
| Reflux | May Increase Rate | Can also lead to decomposition or side reactions. | |
| Base | Weak Base (e.g., Triethylamine) | Often Improves Yield | Facilitates deprotonation of the hydroxyl group without causing significant metal hydroxide precipitation. |
| Strong Base (e.g., NaOH) | Risk of Lower Yield | High risk of precipitating the metal hydroxide. | |
| pH | Acidic (pH < 4) | Low Yield | Protonation of amine groups prevents coordination.[5][6] |
| Neutral to Slightly Basic (pH 7-9) | Often Optimal | Balances ligand availability and minimizes metal hydroxide formation. | |
| Strongly Basic (pH > 10) | Low Yield | Precipitation of metal hydroxides. |
Experimental Protocols
The following is a general, hypothetical protocol for the complexation of this compound with a generic metal(II) chloride salt. This should be considered a starting point and may require significant optimization for your specific system.
Materials:
-
This compound (purified by distillation)
-
Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Ethanol (anhydrous)
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the metal(II) chloride hydrate (1.0 mmol) in anhydrous ethanol (20 mL).
-
In a separate beaker, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Add triethylamine (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours or gently reflux for 4-6 hours. The progress of the reaction can often be monitored by a color change.
-
Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slowly evaporate the solvent under reduced pressure to induce crystallization.
-
Wash the isolated solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator.
-
Characterize the product using appropriate analytical techniques.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Potential coordination modes of the ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pH and complexation of amino acid functionality on the redox chemistry of methionine and X-ray structure of [Co(en)2(L-Met)](ClO4)2.H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Purity Analysis of N-(2-Aminoethyl)-N-methylethanolamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC purity analysis of N-(2-Aminoethyl)-N-methylethanolamine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of N-(2-Aminoethyl)-N-methylethanolamine?
A1: N-(2-Aminoethyl)-N-methylethanolamine is a polar, hydrophilic compound with basic amino groups. Key challenges in its HPLC analysis include poor retention on traditional reversed-phase (C18) columns, peak tailing due to interactions with residual silanols on the stationary phase, and a lack of a strong UV chromophore for sensitive detection.[1]
Q2: Which HPLC columns are suitable for analyzing N-(2-Aminoethyl)-N-methylethanolamine?
A2: Due to its polar nature, alternative stationary phases are often required. Options include:
-
Mixed-mode columns: These columns, such as Primesep A, offer both reversed-phase and ion-exchange retention mechanisms, which can improve the retention of polar amines.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are specifically designed for the retention of polar compounds.
-
"Aqueous" C18 columns: These are specially designed reversed-phase columns that are stable in highly aqueous mobile phases and can prevent ligand collapse.[2]
Q3: How can I detect N-(2-Aminoethyl)-N-methylethanolamine if it has poor UV absorbance?
A3: Several detection strategies can be employed:
-
Pre-column derivatization: This is a common approach where the analyte is reacted with a reagent to attach a UV-absorbing or fluorescent tag.[3][4] Common derivatizing agents for amines include o-phthaldiadehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC).[5]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds.[1]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: RI detectors can be used for detecting ethanolamines, which are volatile and lack UV activity.[6]
Q4: What is peak tailing and how can I prevent it when analyzing amines?
A4: Peak tailing is when a chromatographic peak is asymmetrical, with the latter part of the peak being drawn out. For basic compounds like amines, this is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[7] To minimize peak tailing:
-
Use a base-deactivated column: Many modern columns are end-capped to reduce the number of free silanol groups.
-
Adjust mobile phase pH: Operating at a higher pH can suppress the ionization of silanol groups, but care must be taken not to exceed the column's pH stability range.
-
Add a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Retention | Inappropriate column chemistry (e.g., standard C18).[1] Highly aqueous mobile phase causing stationary phase collapse.[2] | Use a HILIC or mixed-mode column.[1] Consider an "aqueous" C18 column.[2] Increase the organic content of the mobile phase if using reversed-phase. |
| Peak Tailing | Secondary interactions with residual silanol groups.[7] Column overload. | Use a base-deactivated or end-capped column. Add a competing base (e.g., 0.1% TEA) to the mobile phase.[7] Reduce sample concentration. |
| Baseline Noise or Drift | Air bubbles in the system.[8][9] Contaminated mobile phase.[7][8] Detector lamp instability.[8] Temperature fluctuations.[8] | Degas the mobile phase thoroughly.[8] Use high-purity solvents and prepare fresh mobile phase daily.[8] Allow the detector lamp to warm up properly. Use a column oven for temperature control.[8] |
| Irreproducible Retention Times | Inadequate column equilibration.[8][10] Mobile phase composition changing over time.[10] Pump malfunction or leaks.[7] | Ensure sufficient equilibration time between runs, especially with gradient methods.[9] Prepare fresh mobile phase and check for solvent evaporation.[10] Perform pump maintenance and check for leaks. |
| Split Peaks | Column void or contamination at the inlet. Injector issue (e.g., faulty rotor seal).[9] Sample solvent incompatible with the mobile phase. | Reverse flush the column with a compatible solvent. If the problem persists, replace the column. Service the injector.[9] Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
Experimental Protocols
Below is a sample HPLC method for the purity analysis of N-(2-Aminoethyl)-N-methylethanolamine using pre-column derivatization with OPA.
1. Preparation of Solutions
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.5
-
Mobile Phase B: Acetonitrile
-
Diluent: Water:Acetonitrile (50:50, v/v)
-
Derivatization Reagent (OPA): Prepare according to a standard protocol.
-
Standard Solution: Accurately weigh and dissolve N-(2-Aminoethyl)-N-methylethanolamine in the diluent to a known concentration.
-
Sample Solution: Prepare the sample to be tested in the diluent at a similar concentration to the standard.
2. Derivatization Procedure
-
To 100 µL of the standard or sample solution, add 100 µL of the OPA derivatization reagent.
-
Mix well and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a portion of the derivatized solution into the HPLC system.
3. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: A schematic of a typical HPLC system setup.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. hplc.eu [hplc.eu]
- 3. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 2-[(2-Aminoethyl)(methyl)amino]ethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial "2-[(2-Aminoethyl)(methyl)amino]ethanol".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While specific impurity profiles can vary between manufacturers, common impurities in commercial aminoalcohols and diamines may include:
-
Starting materials and byproducts: Unreacted starting materials from the synthesis process or byproducts from side reactions.
-
Related amines: Other low molecular weight amines can be present as impurities.[1]
-
Water: Due to the hygroscopic nature of many amines, water is a common impurity.
-
Degradation products: Exposure to air (CO2) and high temperatures can lead to the formation of degradation products. For similar aminoethanols, these can include cyclic compounds like imidazolidinones and piperazines.
-
Color-forming bodies: Trace impurities that can cause the product to have a yellowish tint.
Q2: What is the recommended method for purifying this compound?
A2: Fractional distillation under reduced pressure is the most common and effective method for purifying liquid aminoalcohols like this compound.[2][3] This technique separates compounds based on differences in their boiling points. Distillation at atmospheric pressure is often avoided for similar compounds as it can lead to decomposition.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is primarily used for purifying solid compounds.[4][5] Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it may be possible to convert the amine into a solid salt derivative (e.g., a hydrochloride salt), which can then be purified by recrystallization.[6] The purified salt would then need to be converted back to the free amine.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve volatility and thermal stability for GC-MS analysis.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the main compound and detect non-volatile impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major impurities.
-
Karl Fischer Titration: This method is specifically used to determine the water content.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add a few boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly. |
| No distillate collecting | - Insufficient heating.- Leak in the system.- Condenser water is too cold for a high-boiling liquid, causing it to solidify. | - Increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use grease on ground glass joints if necessary.[11]- For high-boiling compounds, consider using a condenser with warmer water or an air condenser. |
| Distillate is cloudy | - Presence of water (if the compound is not fully miscible with water).- Co-distillation with an impurity. | - Ensure the starting material is dry before distillation. A pre-drying step with a suitable drying agent may be necessary.- Improve the efficiency of the fractional distillation column (e.g., use a longer column or one with a more efficient packing). |
| Product color is yellow after distillation | - Thermal decomposition during distillation.- Presence of non-volatile colored impurities that were carried over. | - Lower the distillation pressure to reduce the boiling point and minimize thermal stress.- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Consider a pre-treatment step, such as washing with a suitable solvent, to remove some impurities before distillation. |
Purity Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape or no peak in GC-MS | - The compound is too polar and is interacting with the column.- Thermal decomposition in the injector or column. | - Derivatize the sample to increase its volatility and reduce polarity. Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA).[7]- Use a lower injection port temperature.- Use a more inert GC column. |
| Multiple peaks in HPLC analysis | - Presence of impurities.- On-column degradation of the sample. | - Identify the impurities by comparing with known standards or by using a mass spectrometer detector (LC-MS).- Adjust the mobile phase pH to ensure the amine is in a single protonation state.- Use a milder mobile phase or a different column stationary phase. |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of commercial this compound. This data is representative of what might be expected for a compound of this type and should be used for illustrative purposes only.
| Parameter | Before Purification | After Fractional Distillation | Method of Analysis |
| Purity (by GC, area %) | 95.0% | >99.5% | GC-MS (after derivatization) |
| Water Content | 1.5% | <0.1% | Karl Fischer Titration |
| Major Impurity A (e.g., starting material) | 2.0% | Not Detected | GC-MS |
| Major Impurity B (e.g., byproduct) | 1.0% | <0.2% | GC-MS |
| Appearance | Pale yellow liquid | Colorless liquid | Visual Inspection |
| Yield | N/A | 85-95% | Gravimetric |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify commercial this compound by removing volatile and non-volatile impurities.
Materials:
-
Commercial this compound
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum pump with a pressure gauge and cold trap
Procedure:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry.
-
Add the commercial this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Begin circulating cold water through the condenser.
-
Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Turn on the heating mantle and gradually heat the flask.
-
Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction at a constant temperature and pressure.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purity Analysis by GC-MS (after Derivatization)
Objective: To determine the purity of this compound and identify impurities using GC-MS.
Materials:
-
Purified this compound
-
Anhydrous pyridine or other suitable solvent
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: In a clean, dry GC vial, dissolve a small amount (approx. 1 mg) of the this compound in 0.5 mL of anhydrous pyridine.
-
Derivatization: Add 0.5 mL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Scan in the range of m/z 40-500.
-
Mandatory Visualization
References
- 1. lubesngreases.com [lubesngreases.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning by N-(2-Aminoethyl)-N-methylethanolamine
This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning by N-(2-Aminoethyl)-N-methylethanolamine in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does N-(2-Aminoethyl)-N-methylethanolamine cause it?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, reducing or completely inhibiting its activity. N-(2-Aminoethyl)-N-methylethanolamine is a potent poison for many catalysts, particularly those based on platinum group metals (PGMs) such as palladium (Pd) and platinum (Pt). Its poisoning effect is attributed to the strong interaction between the lone pair of electrons on its nitrogen atoms and the vacant d-orbitals of the metal catalyst. The presence of two nitrogen atoms and one oxygen atom in its structure allows for a strong chelating effect, where the molecule can bind to a single metal atom at multiple points, forming a highly stable complex that deactivates the catalytic site.
Q2: Which catalysts are most susceptible to poisoning by N-(2-Aminoethyl)-N-methylethanolamine?
A2: Platinum group metal (PGM) catalysts are highly susceptible to poisoning by nitrogen-containing compounds. This includes, but is not limited to:
-
Palladium on carbon (Pd/C)
-
Platinum on carbon (Pt/C)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Raney Nickel (Ra-Ni)
Q3: What are the common signs of catalyst poisoning in my reaction?
A3: The most common indicators of catalyst poisoning include:
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A significant decrease in the reaction rate or a complete halt of the reaction.
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The need for higher catalyst loading to achieve the desired conversion.
-
A decrease in product yield and an increase in impurities or byproducts.
-
In some cases, a change in the color of the reaction mixture may be observed.
Q4: In which types of reactions is poisoning by N-(2-Aminoethyl)-N-methylethanolamine a concern?
A4: Poisoning by this compound is a significant concern in reactions where it is present as a reactant, solvent, additive, or impurity. A prime example is catalytic hydrogenation, where functional groups are reduced in the presence of a metal catalyst and hydrogen gas. Other susceptible reactions include cross-coupling reactions (e.g., Suzuki, Heck) where palladium catalysts are commonly used.
Troubleshooting Guides
Issue: Hydrogenation reaction has stalled or is proceeding very slowly.
Possible Cause: Catalyst poisoning by N-(2-Aminoethyl)-N-methylethanolamine.
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure that all starting materials and solvents are free from N-(2-Aminoethyl)-N-methylethanolamine or other amine impurities.
-
Increase Catalyst Loading: Add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it is a strong indication that the initial catalyst was poisoned.
-
Run a Control Experiment: Conduct the reaction with a substrate that does not contain the diamine functionality. If this reaction proceeds as expected, it further points to N-(2-Aminoethyl)-N-methylethanolamine as the poisoning agent.
-
Protect the Amine Groups: If the amine functionalities are not the desired reaction site, consider protecting them with a suitable protecting group (e.g., Boc, Cbz) before the catalytic step. The protecting group can be removed in a subsequent step.
-
Catalyst Washing (for reusable catalysts): If you suspect the catalyst is poisoned and wish to attempt regeneration, you can wash the recovered catalyst with a dilute acidic solution to remove the strongly bound amine.
Logical Flow for Troubleshooting
"2-[(2-Aminoethyl)(methyl)amino]ethanol" reaction work-up procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reaction work-up and purification of 2-[(2-Aminoethyl)(methyl)amino]ethanol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up of this compound.
Issue 1: Low Product Yield After Work-up
-
Question: After performing the reaction to synthesize this compound, the final yield is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low product yield can stem from several factors throughout the reaction and work-up process. Consider the following:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR) to ensure all starting materials have been consumed before initiating the work-up.
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Product Loss During Extraction: Due to the presence of both amino and hydroxyl groups, this compound has a degree of water solubility. During aqueous work-up, the product may partition into the aqueous layer, leading to loss. To mitigate this, perform multiple extractions with an organic solvent and consider salting out the aqueous layer with NaCl to decrease the product's solubility.
-
Product Volatility: Although it has a relatively high boiling point, the product may be lost during solvent removal under reduced pressure if the temperature is too high. It is crucial to control the temperature of the water bath during solvent evaporation.
-
Degradation: The compound may be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Issue 2: Product Contamination with Starting Materials or By-products
-
Question: My purified this compound shows the presence of unreacted starting materials or unexpected side products. How can I improve the purity?
-
Answer: The presence of impurities necessitates a review of both the reaction conditions and the purification strategy.
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Stoichiometry and Reaction Conditions: Ensure the molar ratios of reactants were correct. An excess of a starting material will likely carry through to the work-up. Optimizing reaction temperature and time can also minimize the formation of by-products.
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Purification Method: For a high-boiling, polar compound like this compound, vacuum distillation is a highly effective purification method to separate it from non-volatile impurities.[1] Column chromatography on silica gel can also be employed; however, the polar nature of the compound may lead to tailing. To address this, consider using a more polar eluent system or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
-
Issue 3: Difficulty in Isolating the Final Product
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Question: I am having trouble isolating this compound from the reaction mixture. It seems to be an oil that is difficult to handle.
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Answer: this compound is expected to be a liquid or a low-melting solid at room temperature.
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Salt Formation: If the work-up involves acidic conditions, the product may have formed a salt, which will have very different solubility properties. If you suspect salt formation, you can basify the aqueous solution to liberate the free amine before extraction.
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Recrystallization as a Salt: While the free base may be an oil, it can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt) which can then be purified by recrystallization.[1] This can be an effective method for obtaining a high-purity, solid product.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction synthesizing this compound?
A1: A general work-up procedure would involve quenching the reaction, removing the solvent, extracting the product, drying the organic phase, and purifying the final compound. A detailed protocol is provided in the "Experimental Protocols" section.
Q2: What purification techniques are most suitable for this compound?
A2: Due to its high boiling point and polar nature, the most effective purification methods are vacuum distillation and column chromatography.[1] Vacuum distillation is particularly useful for separating the product from non-volatile impurities.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) will provide information on the purity and confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any impurities. Elemental analysis can also be used to determine the elemental composition of the product.
Q4: Are there any specific safety precautions I should take during the work-up of this compound?
A4: Yes. Amines can be corrosive and irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | High boiling point, amenable to vacuum distillation |
| Solubility | Soluble in water and polar organic solvents |
(Note: Specific experimental values for boiling point and other physical constants may vary depending on purity and atmospheric pressure.)
Experimental Protocols
Protocol 1: General Reaction Work-up and Purification of this compound
This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis.
1. Quenching the Reaction:
- Cool the reaction mixture to room temperature.
- Slowly and carefully add a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl, or a mild acid/base depending on the reaction conditions) to neutralize any reactive species.
2. Solvent Removal:
- If the reaction was performed in an organic solvent, remove the solvent under reduced pressure using a rotary evaporator. Use a water bath at a moderate temperature (e.g., 30-40 °C) to avoid loss of the product.
3. Extraction:
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Transfer the solution to a separatory funnel and wash it with brine (saturated aqueous NaCl solution).
- If the reaction mixture is acidic, first neutralize it with a mild base (e.g., saturated aqueous NaHCO₃) before extraction. If it is basic, a wash with dilute acid might be necessary, but be aware of potential salt formation of the product.
- Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to maximize product recovery.
- Combine all organic layers.
4. Drying:
- Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and wash it with a small amount of the organic solvent.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
5. Purification by Vacuum Distillation:
- Set up a vacuum distillation apparatus.
- Place the crude product in the distillation flask with a magnetic stir bar.
- Slowly apply vacuum and begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 2-[(2-Aminoethyl)(methyl)amino]ethanol and Ethylenediamine as Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to steering the outcome of a chemical transformation. This guide provides a detailed comparison of two ethylenediamine-based ligands: the classic bidentate ligand, ethylenediamine (en), and the potentially tridentate ligand, 2-[(2-Aminoethyl)(methyl)amino]ethanol. This comparison aims to provide an objective analysis of their respective structural features, coordination behavior, and potential applications, supported by available data.
At a Glance: Structural and Physicochemical Properties
A fundamental comparison of the two ligands reveals key differences in their structure and potential coordination modes. Ethylenediamine is a simple, yet effective, bidentate chelating agent, while this compound introduces additional complexity and functionality.
| Property | This compound | Ethylenediamine |
| Synonyms | N-(2-Hydroxyethyl)-N-methylethylenediamine | 1,2-Diaminoethane, en |
| CAS Number | 5753-50-4[1] | 107-15-3 |
| Molecular Formula | C5H14N2O[1] | C2H8N2 |
| Molar Mass | 118.18 g/mol [1] | 60.10 g/mol |
| Structure | ||
| Donor Atoms | N (primary amine), N (tertiary amine), O (hydroxyl) | N (primary amine), N (primary amine) |
| Potential Denticity | Tridentate (N,N,O) or Bidentate (N,N)[2] | Bidentate (N,N)[3] |
| Key Features | Asymmetric structure, potential for forming five- and six-membered chelate rings. The hydroxyl group can be deprotonated to act as an anionic donor. | Symmetric structure, forms stable five-membered chelate rings.[3] |
Coordination Chemistry: A Comparative Analysis
The coordination behavior of a ligand is dictated by its structure, including the number and type of donor atoms, and the chelate ring sizes it can form.
Ethylenediamine: The Bidentate Archetype
Ethylenediamine is a cornerstone of coordination chemistry, renowned for its ability to form stable five-membered chelate rings with a wide array of metal ions.[3] This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key feature of its coordination chemistry.
This compound: A Ligand of Greater Complexity
Due to the presence of a primary amine, a tertiary amine, and a hydroxyl group, this compound can act as a versatile ligand.[2] It can coordinate to a metal center in several ways:
-
Tridentate (N,N,O) Coordination: This is the most likely coordination mode, where all three donor atoms bind to the metal center, forming one five-membered and one six-membered chelate ring.[2]
-
Bidentate (N,N) Coordination: The two nitrogen atoms can coordinate to the metal, leaving the hydroxyl group uncoordinated.
-
Monodentate Coordination: While less common, coordination through a single donor atom is also possible.
The presence of a tertiary amine and a hydroxyl group introduces both steric and electronic effects that differentiate it from ethylenediamine. The methyl group on one of the nitrogen atoms increases steric bulk around the metal center, which can influence the geometry and stability of the resulting complex. The hydroxyl group can remain protonated or be deprotonated to act as an anionic oxygen donor, which would significantly impact the overall charge and properties of the complex.
Quantitative Comparison: Stability of Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). Higher values indicate greater stability. While extensive data is available for ethylenediamine, there is a notable lack of published stability constants for this compound. The following table provides a comparison based on available data for ethylenediamine and inferences for this compound based on related structures.
Table 2: Logarithmic Stability Constants (log K) of Metal Complexes
| Metal Ion | Ethylenediamine (en) | This compound (inferred) |
| Cu(II) | log K1 = 10.55, log K2 = 9.05 | Expected to be high due to the chelate effect and potential tridentate coordination. The stability will be influenced by the protonation state of the hydroxyl group. |
| Ni(II) | log K1 = 7.45, log K2 = 6.23, log K3 = 4.34 | Similar to Cu(II), expected to form stable complexes. The tridentate nature could lead to higher stability compared to the bis(en) complex. |
| Zn(II) | log K1 = 5.71, log K2 = 4.80 | Likely to form stable complexes, though potentially with lower stability constants compared to Cu(II) and Ni(II), following the Irving-Williams series. |
Note: The stability constants for ethylenediamine are from various sources and are temperature and ionic strength dependent. The values for this compound are qualitative predictions due to the absence of experimental data.
Experimental Protocols
General Protocol for the Synthesis of a Metal Complex with this compound
This protocol is a general guideline and may require optimization for specific metal ions and desired complex stoichiometries.
Materials:
-
Metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)
-
This compound
-
Solvent (e.g., ethanol, methanol, or water)
-
Base (optional, e.g., sodium hydroxide, triethylamine) for deprotonation of the hydroxyl group
Procedure:
-
Dissolution of Metal Salt: Dissolve the metal salt in the chosen solvent in a reaction flask.
-
Addition of Ligand: Slowly add a stoichiometric amount of this compound to the metal salt solution with stirring. The molar ratio of metal to ligand will determine the stoichiometry of the final complex.
-
pH Adjustment (Optional): If deprotonation of the hydroxyl group is desired, slowly add a base to the reaction mixture while monitoring the pH.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-24 hours) to allow for complex formation. The progress of the reaction can often be monitored by a color change.
-
Isolation of the Complex: The metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
-
Characterization: The synthesized complex should be characterized by appropriate analytical techniques, such as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction (if suitable crystals are obtained).
Visualization of Ligand-Metal Interactions
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the coordination of ethylenediamine and the potential coordination modes of this compound.
Caption: Coordination modes of ethylenediamine and this compound.
The following workflow illustrates a general experimental procedure for the synthesis and characterization of a metal complex with these ligands.
Caption: General workflow for metal complex synthesis and characterization.
Conclusion and Future Outlook
Ethylenediamine remains a fundamental and highly predictable bidentate ligand in coordination chemistry. Its simple structure and well-documented behavior make it a reliable choice for a multitude of applications.
In contrast, this compound presents a more complex and versatile profile. Its potential for tridentate coordination and the presence of a hydroxyl group open up possibilities for forming more intricate and potentially more stable metal complexes with diverse geometries. However, the lack of extensive experimental data for this specific ligand is a significant limitation.
For researchers and drug development professionals, the choice between these two ligands will depend on the specific application. For well-established systems requiring a simple bidentate chelator, ethylenediamine is an excellent choice. For the development of new catalysts or therapeutic agents where fine-tuning of the coordination environment is crucial, this compound and its derivatives offer intriguing possibilities that warrant further investigation. Future research should focus on the systematic study of the coordination chemistry of this compound, including the determination of stability constants with various metal ions and the exploration of the catalytic and biological activities of its metal complexes. Such studies will be invaluable in unlocking the full potential of this versatile ligand.
References
Performance Showdown: N-(2-Aminoethyl)-N-methylethanolamine vs. MEA for CO2 Capture
A comparative guide for researchers and scientists in drug development and related fields.
The urgent need to mitigate carbon dioxide (CO2) emissions has spurred extensive research into efficient capture technologies. Amine scrubbing, utilizing aqueous solutions of amines to chemically absorb CO2, remains a leading method. Monoethanolamine (MEA) has long been the benchmark solvent in this field. However, the search for more efficient and robust alternatives is ongoing. This guide provides a comparative performance analysis of N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) against the industry-standard MEA for CO2 capture.
While a significant body of research exists for MEA, publicly available, direct comparative experimental data for AEMEA is limited. This guide synthesizes the available information for MEA and presents a framework for evaluating AEMEA as more data becomes available.
Executive Summary: Performance at a Glance
A direct quantitative comparison of AEMEA and MEA is challenging due to the scarcity of published experimental data for AEMEA. The following tables summarize established performance metrics for MEA, which serves as a crucial benchmark for evaluating novel amine solvents.
Table 1: CO2 Absorption Capacity
| Amine | Concentration (wt%) | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Reference |
| MEA | 20 | 40 | 0.45 | [1] |
| MEA | 30 | 40 | 0.52 | |
| MEA | 30 | 60 | 0.43 | [2] |
Table 2: Heat of Absorption
| Amine | Concentration (wt%) | Temperature (°C) | Heat of Absorption (kJ/mol CO2) | Reference |
| MEA | 30 | 40 | -85.3 | [3] |
| MEA | 30 | 80 | -82.5 | [3] |
| MEA | 30 | 120 | -79.8 | [3] |
Table 3: Absorption Rate (Representative Data)
| Amine | Concentration (M) | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Overall Mass Transfer Coefficient (KGav) (kmol/m³·h·kPa) | Reference |
| MEA | 5.0 | 40 | 0.2 | ~4.5 | [2] |
| MEA | 5.0 | 60 | 0.2 | ~6.0 | [2] |
Table 4: Degradation Profile
| Amine | Condition | Key Degradation Products | Observations | Reference |
| MEA | Thermal (with CO2) | Oxazolidinone, N-(2-hydroxyethyl)imidazolidinone (HEIA), N-(2-hydroxyethyl)ethylenediamine (HEEDA) | Degradation increases with temperature and CO2 loading. | [4][5][6] |
| MEA | Oxidative | Ammonia, Carboxylic acids (e.g., formic acid, acetic acid) | Catalyzed by the presence of metal ions like iron. | [6] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate the performance of amine solvents for CO2 capture.
CO2 Absorption Capacity Measurement
Objective: To determine the maximum amount of CO2 that can be absorbed by the amine solution.
Typical Protocol:
-
A known volume and concentration of the amine solution are placed in a temperature-controlled gas-liquid contactor (e.g., a stirred-tank reactor or a wetted-wall column).
-
A gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) is bubbled through the solution at a constant flow rate.
-
The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer.
-
The experiment continues until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.
-
The total amount of absorbed CO2 is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
The CO2 loading is then expressed as moles of CO2 absorbed per mole of amine.
Heat of Absorption Measurement
Objective: To quantify the heat released during the exothermic reaction between CO2 and the amine.
Typical Protocol:
-
A reaction calorimeter is used to precisely measure the heat generated.
-
A known amount of the amine solution is placed in the calorimeter and allowed to reach thermal equilibrium at the desired temperature.
-
A known amount of CO2 is then introduced into the solution.
-
The temperature change or the heat flow required to maintain isothermal conditions is measured.
-
The heat of absorption is calculated from the measured heat and the amount of CO2 absorbed.
Absorption Rate Measurement
Objective: To determine the kinetics of the CO2 absorption reaction.
Typical Protocol:
-
A wetted-wall column or a stirred-cell reactor with a well-defined gas-liquid interfacial area is used.
-
The amine solution flows as a thin film down the column or is stirred at a constant rate.
-
A gas stream containing CO2 flows concurrently or counter-currently to the liquid.
-
The rate of CO2 absorption is determined by measuring the change in CO2 concentration in either the gas or liquid phase over time.
-
The overall mass transfer coefficient (KGav) is then calculated, which is indicative of the absorption rate.
Degradation Studies
Objective: To assess the chemical stability of the amine solvent under process conditions.
Typical Protocol for Thermal Degradation:
-
A sample of the CO2-loaded amine solution is placed in a sealed, high-pressure stainless steel cylinder.
-
The cylinder is heated to a temperature representative of the stripper conditions (e.g., 120-150°C) for a specified duration.
-
After cooling, the solution is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products and the remaining amine concentration.
Typical Protocol for Oxidative Degradation:
-
A sample of the amine solution is placed in a reactor and sparged with a gas mixture containing O2 and CO2 at a temperature representative of the absorber (e.g., 50-60°C).
-
Metal catalysts (e.g., iron salts) may be added to simulate corrosion effects.
-
The solution is periodically sampled and analyzed to monitor the decrease in amine concentration and the formation of degradation products.
Experimental and Logical Flow
The evaluation of a novel amine solvent for CO2 capture typically follows a structured workflow to comprehensively assess its performance characteristics.
References
- 1. Frontiers | MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters [frontiersin.org]
- 2. sites.utexas.edu [sites.utexas.edu]
- 3. mdpi.com [mdpi.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
Stability of Metal Complexes: A Comparative Analysis of "2-[(2-Aminoethyl)(methyl)amino]ethanol" and Related Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability constants of metal complexes formed with the ligand "2-[(2-Aminoethyl)(methyl)amino]ethanol" and structurally similar alternatives. The stability of a metal complex is a critical parameter in various fields, including medicinal chemistry, environmental science, and materials science. It quantifies the strength of the interaction between a metal ion and a ligand, providing insights into the potential efficacy of a chelating agent in drug delivery, the transport of metal ions in biological systems, or the formation of novel materials.
Comparison of Ligand Structures
The ligands compared in this guide share common structural features, primarily amino and/or hydroxyl donor groups, which are responsible for their coordinating properties.
-
This compound: The primary ligand of interest, featuring a primary amine, a tertiary amine, and a hydroxyl group.
-
Ethylenediamine (en): A simple bidentate ligand with two primary amine groups.
-
Ethanolamine (eta): A bidentate ligand with one primary amine and one hydroxyl group.
-
N-Methylethylenediamine (men): A bidentate ligand with one primary and one secondary amine group.
-
Diethylenetriamine (dien): A tridentate ligand with two primary and one secondary amine group.
Stability Constants of Metal Complexes
The stability of metal complexes is typically reported as logarithm of the stepwise formation constant (log K) or the overall stability constant (log β). The following tables summarize the reported stability constants for the alternative ligands with common divalent metal ions. The data is primarily from potentiometric titrations under specified conditions of temperature and ionic strength.
Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Bidentate Ligands
| Metal Ion | Ethylenediamine (en) | Ethanolamine (eta) | N-Methylethylenediamine (men) |
| Cu(II) | log K₁ = 10.55, log K₂ = 9.05 | log K₁ = 4.33 | log K₁ = 10.60, log K₂ = 8.80 |
| Ni(II) | log K₁ = 7.45, log K₂ = 6.23, log K₃ = 4.33 | log K₁ = 3.03, log K₂ = 2.30 | log K₁ = 7.60, log K₂ = 5.90 |
| Zn(II) | log K₁ = 5.71, log K₂ = 4.88 | log K₁ = 2.0 (approx.) | log K₁ = 5.90, log K₂ = 4.60 |
| Co(II) | log K₁ = 5.89, log K₂ = 4.63, log K₃ = 3.10 | log K₁ = 2.22 | log K₁ = 6.00, log K₂ = 4.30 |
Note: Conditions for the data may vary between sources. The values should be used for comparative purposes.
Table 2: Stepwise Stability Constants (log K) of Metal Complexes with Diethylenetriamine (dien)
| Metal Ion | log K₁ | log K₂ |
| Cu(II) | 15.9 | 10.9 |
| Ni(II) | 10.7 | 7.9 |
| Zn(II) | 8.9 | 5.0 |
| Co(II) | 8.2 | 6.2 |
The stability of the metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in the provided data. The higher stability of Cu(II) complexes is attributed to the Jahn-Teller effect.
Based on the data for the alternative ligands, it can be inferred that "this compound", as a potentially tridentate ligand (coordinating through the two nitrogen atoms and the oxygen atom of the hydroxyl group), would form relatively stable complexes with transition metal ions. The presence of the methyl group on one of the nitrogen atoms might introduce some steric hindrance, potentially affecting the stability constants compared to a non-methylated analogue.
Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)
The determination of stability constants of metal complexes is commonly performed using potentiometric pH titration, often employing the Irving-Rossotti method.[1][2][3][4][5][6][7][8] This technique involves the titration of a ligand solution with a standard base in the absence and presence of a metal ion.
Solutions Required:
-
Standard Mineral Acid: A standardized solution of an acid like HCl or HNO₃ (e.g., 0.1 M).
-
Standard Ligand Solution: A solution of the ligand of known concentration, prepared in the same acid as above to ensure protonation of the ligand.
-
Standard Metal Ion Solution: A solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.
-
Standard Carbonate-Free Base: A standardized solution of a strong base like NaOH or KOH (e.g., 0.1 M), free from carbonate impurities.
-
Inert Salt Solution: A solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
Titration Procedure:
Three sets of titrations are performed at a constant temperature and ionic strength:
-
Acid Titration: Titration of a known volume of the standard mineral acid with the standard base. This helps in determining the concentration of the base and the initial hydrogen ion concentration.
-
Ligand Titration: Titration of a mixture of the standard mineral acid and the ligand solution with the standard base. This allows for the determination of the proton-ligand stability constants (pKa values) of the ligand.
-
Metal-Ligand Titration: Titration of a mixture of the standard mineral acid, the ligand solution, and the metal ion solution with the standard base.
Data Analysis:
The pH of the solution is measured after each addition of the base. From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated. The free ligand concentration ([L]) is then determined. By plotting n̄ against pL (-log[L]), the formation curve is obtained. The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve at half-integral values of n̄ (i.e., at n̄ = 0.5, 1.5, etc.).
Workflow for Determining Stability Constants
Caption: Experimental workflow for determining metal-ligand stability constants using potentiometric titration.
Logical Relationship of Stability Determination
Caption: Logical flow from experimental data to the determination of stability constants.
References
- 1. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. gurukuljournal.com [gurukuljournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. jetir.org [jetir.org]
- 7. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 8. The calculation of formation curves of metal complexes from pH titration curves in mixed solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of 2-[(2-Aminoethyl)(methyl)amino]ethanol and Its N-Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of "2-[(2-Aminoethyl)(methyl)amino]ethanol" and its progressively N-methylated derivatives: "2-(Methylamino)ethanol" and "2-(Dimethylamino)ethanol." By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and differentiation of these closely related amino alcohols. Such compounds are of interest in various research and development areas, including their use as building blocks in the synthesis of more complex molecules and their potential biological activities.
Structural Overview
The compounds under comparison share a common ethanolamine backbone but differ in the substitution pattern on the terminal amino group. "this compound" possesses a primary, a secondary and a tertiary amine, "2-(Methylamino)ethanol" contains a secondary amine, and "2-(Dimethylamino)ethanol" features a tertiary amine. These structural variations lead to distinct spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for "this compound" and its derivatives.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | Data not available | - | - |
| 2-(Methylamino)ethanol [1] | 3.65 | t | -CH₂-OH |
| 3.24 | br s | -OH, -NH | |
| 2.70 | t | -NH-CH₂- | |
| 2.44 | s | -CH₃ | |
| 2-(Dimethylamino)ethanol | ~3.55-3.61 | m | -CH₂-OH |
| ~2.40 | m | -N-CH₂- | |
| ~2.27 | s | -N(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | - |
| 2-(Methylamino)ethanol [2] | 60.6 | -CH₂-OH |
| 53.5 | -NH-CH₂- | |
| 36.2 | -CH₃ | |
| 2-(Dimethylamino)ethanol [3] | 59.1 | -CH₂-OH |
| 58.5 | -N-CH₂- | |
| 45.8 | -N(CH₃)₂ |
Table 3: Key FTIR Absorption Bands (Liquid Film)
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | Data not available | - | - |
| 2-(Methylamino)ethanol [4][5] | ~3300 (broad) | ~3200 (broad) | ~1100 |
| 2-(Dimethylamino)ethanol [6][7][8][9] | ~3350 (broad) | Absent | ~1040 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Data not available | - |
| 2-(Methylamino)ethanol [10][11] | 75 | 44, 30 |
| 2-(Dimethylamino)ethanol | 89 | 58, 44, 30 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the amino alcohol sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition: [1]
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Calibrate the chemical shifts using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy[12][13][14][15]
1. Sample Preparation (Neat Liquid Film):
-
Place one or two drops of the liquid amino alcohol sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to form a thin, uniform liquid film between the plates.
2. Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added.
-
Background: A background spectrum of the empty salt plates should be recorded prior to the sample measurement and subtracted from the sample spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for these volatile compounds.
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the GC.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
2. Mass Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 10-200.
3. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.
Visualizations
Structural Relationship of the Compared Amino Alcohols
Caption: Structural relationship between the parent compound and its derivatives.
General Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of amino alcohols.
References
- 1. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methylaminoethanol (109-83-1) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Dimethylaminoethanol(108-01-0) 13C NMR spectrum [chemicalbook.com]
- 4. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Dimethylaminoethanol(108-01-0) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Ethanol, 2-(methylamino)- [webbook.nist.gov]
Characterization of N-(2-Aminoethyl)-N-methylethanolamine Coordination Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of coordination compounds formed with the tridentate ligand N-(2-Aminoethyl)-N-methylethanolamine. Due to the limited availability of comprehensive studies on a complete series of metal complexes with this specific ligand, this guide compiles data from various sources, including studies on structurally related amino alcohol and ethylenediamine ligands, to present representative characterization data and methodologies. This approach offers valuable insights into the expected properties and analytical techniques for novel complexes of N-(2-Aminoethyl)-N-methylethanolamine.
Introduction to N-(2-Aminoethyl)-N-methylethanolamine and its Coordination Chemistry
N-(2-Aminoethyl)-N-methylethanolamine is a versatile tridentate ligand possessing three potential donor sites: a primary amine, a secondary amine, and a hydroxyl group. This structure allows it to form stable chelate rings with a variety of transition metal ions, leading to the formation of mononuclear or polynuclear complexes with diverse geometries and properties. The study of such coordination compounds is driven by their potential applications in catalysis, materials science, and as models for metalloenzymes. Characterization of these complexes is crucial for understanding their structure, stability, and potential functionality.
Comparative Data
The following tables summarize key characterization data for coordination compounds of N-(2-Aminoethyl)-N-methylethanolamine and related ligands.
Table 1: Infrared Spectral Data (cm⁻¹) of N-(2-Aminoethyl)-N-methylethanolamine and its Metal Complexes
| Vibrational Mode | Free Ligand (Expected) | [Cu(L)Cl₂] (Representative) | [Ni(L)Cl₂] (Representative) | [Co(L)Cl₂] (Representative) | [Zn(L)Cl₂] (Representative) |
| ν(O-H) | ~3400 (broad) | Shifted or absent | Shifted or absent | Shifted or absent | Shifted or absent |
| ν(N-H) | ~3350, ~3280 | Shifted to lower frequency | Shifted to lower frequency | Shifted to lower frequency | Shifted to lower frequency |
| δ(N-H) | ~1590 | Shifted | Shifted | Shifted | Shifted |
| ν(C-N) | ~1100-1200 | Shifted | Shifted | Shifted | Shifted |
| ν(C-O) | ~1050 | Shifted to lower frequency | Shifted to lower frequency | Shifted to lower frequency | Shifted to lower frequency |
| ν(M-N) | - | ~450-500 | ~450-500 | ~450-500 | ~450-500 |
| ν(M-O) | - | ~400-450 | ~400-450 | ~400-450 | ~400-450 |
Note: Data is representative and compiled based on typical shifts observed for amino alcohol coordination complexes.[1][2][3][4] The coordination of the amino and hydroxyl groups to the metal center results in shifts of their respective vibrational frequencies.
Table 2: Electronic Spectral Data and Magnetic Moments
| Complex (Representative) | Solvent | λ_max (nm) (Assignment) | Geometry | Magnetic Moment (μ_eff, B.M.) |
| [Cu(L)Cl₂] | DMF | ~650-750 (d-d) | Distorted Octahedral/Square Pyramidal | ~1.7-2.2 |
| [Ni(L)Cl₂] | DMF | ~400-450, ~600-700, ~900-1000 (d-d) | Octahedral | ~2.8-3.5 |
| [Co(L)Cl₂] | DMF | ~500-600, ~650-750 (d-d) | Octahedral | ~4.3-5.2 |
| [Zn(L)Cl₂] | DMF | No d-d transitions | Tetrahedral/Octahedral | Diamagnetic |
Note: These values are typical for d-block metal complexes with similar ligands and geometries.[5][6][7][8] The specific absorption bands and magnetic moments are indicative of the coordination environment and the electronic configuration of the metal ion.
Table 3: Thermal Analysis Data (TGA)
| Complex (Representative) | Decomposition Step 1 (°C) | Mass Loss (%) | Assignment | Final Residue |
| [Cu(L)Cl₂]·nH₂O | ~100-150 | Varies | Loss of water molecules | CuO |
| ~200-400 | Varies | Decomposition of the organic ligand | ||
| [Ni(L)Cl₂]·nH₂O | ~100-150 | Varies | Loss of water molecules | NiO |
| ~250-450 | Varies | Decomposition of the organic ligand | ||
| [Co(L)Cl₂]·nH₂O | ~100-150 | Varies | Loss of water molecules | Co₃O₄ |
| ~220-420 | Varies | Decomposition of the organic ligand | ||
| [Zn(L)Cl₂]·nH₂O | ~100-150 | Varies | Loss of water molecules | ZnO |
| ~200-400 | Varies | Decomposition of the organic ligand |
Note: Thermal decomposition profiles are based on data from related amino alcohol complexes.[9][10][11][12][13] The decomposition temperatures and pathways provide insights into the thermal stability of the complexes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of a Representative Metal Complex
A general procedure for the synthesis of a metal complex with N-(2-Aminoethyl)-N-methylethanolamine is as follows: A solution of the metal salt (e.g., MCl₂, where M = Cu, Ni, Co, Zn) in a suitable solvent (e.g., ethanol, methanol) is added dropwise to a stirred solution of N-(2-Aminoethyl)-N-methylethanolamine in the same solvent, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction mixture is then stirred at room temperature or refluxed for a specific period. The resulting precipitate is collected by filtration, washed with the solvent, and dried in a desiccator.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of the ligand and its metal complexes are recorded using KBr pellets or as a thin film on a suitable substrate. A typical procedure involves:
-
Grinding a small amount of the sample with dry KBr powder.
-
Pressing the mixture into a thin, transparent pellet.
-
Placing the pellet in the sample holder of an FT-IR spectrometer.
-
Recording the spectrum, typically in the range of 4000-400 cm⁻¹.[14]
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra are recorded in a suitable solvent (e.g., DMF, DMSO) at room temperature.
-
Prepare a dilute solution of the complex in the chosen solvent.
-
Use a quartz cuvette to hold the sample solution.
-
Record the absorption spectrum over a specific wavelength range (e.g., 200-1100 nm).[5]
Thermal Gravimetric Analysis (TGA)
TGA is performed to study the thermal stability and decomposition of the complexes.
-
A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina, platinum).
-
The crucible is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).
-
The change in mass of the sample is recorded as a function of temperature.[11][13]
Magnetic Susceptibility Measurement
The magnetic susceptibility of the solid complexes is measured at room temperature using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μ_eff) is calculated from the molar magnetic susceptibility.[15][16][17][18][19]
Visualizations
Caption: Experimental workflow for synthesis and characterization.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and magnetic properties of metal-complexes from N-t-butyl-N-oxidanyl-2-amino-(nitronyl nitroxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 2-[(2-Aminoethyl)(methyl)amino]ethanol: Titration vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2-[(2-Aminoethyl)(methyl)amino]ethanol, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of non-aqueous potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for assessing the purity of this aliphatic amine.
Overview of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on several factors, including the desired level of accuracy and precision, the need for impurity profiling, sample throughput, and available instrumentation.
-
Non-Aqueous Potentiometric Titration is a classic and robust method for determining the total basic content of a sample. For weakly basic amines that are difficult to titrate in aqueous solutions, non-aqueous solvents enhance their basicity, allowing for a sharp and accurate endpoint detection.[1] This method is cost-effective and provides a high degree of precision for assaying the main component.[2]
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can separate, identify, and quantify the main compound as well as any impurities present in the sample.[2] For amines lacking a strong UV chromophore, a pre-column derivatization step is often necessary to enhance detection by a UV-Vis detector.[3]
-
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.[3] Aliphatic amines like the target compound can be effectively analyzed by GC, often using a flame ionization detector (FID), which provides excellent sensitivity.[4]
Quantitative Method Comparison
The following table summarizes the key performance characteristics of the three analytical methods for the purity determination of this compound.
| Parameter | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Gas Chromatography (GC-FID) |
| Principle | Acid-base neutralization reaction in a non-aqueous solvent. | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile components between a gaseous mobile phase and a stationary phase. |
| Specificity | Low (determines total basicity) | High (separates and quantifies individual components) | High (separates and quantifies individual components) |
| Precision (RSD) | Typically ≤ 0.5%[5] | Typically < 2%[6] | Typically < 2%[7] |
| Accuracy (% Recovery) | 99.5 - 100.5%[5] | 98 - 102%[6] | 98 - 102%[7] |
| Limit of Quantitation (LOQ) | Higher (mg range) | Lower (µg/mL to ng/mL range)[3] | Lower (µg/mL to ng/mL range)[7] |
| Analysis Time per Sample | ~10-15 minutes | ~20-40 minutes (including derivatization) | ~15-30 minutes |
| Primary Use Case | Assay of the bulk substance for total purity. | Purity testing and impurity profiling. | Purity testing and analysis of volatile impurities. |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This protocol outlines the determination of the purity of this compound by titration with perchloric acid in a non-aqueous medium.
Materials and Reagents:
-
This compound sample
-
Glacial acetic acid, anhydrous
-
Perchloric acid (HClO4), 0.1 N in glacial acetic acid
-
Potassium hydrogen phthalate (KHP), primary standard
-
Crystal violet indicator (optional, for visual titration)
-
Potentiometric titrator with a suitable electrode (e.g., glass-calomel or a combined pH electrode suitable for non-aqueous solutions)[8]
-
Analytical balance, burette, beakers, magnetic stirrer, and stir bars
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution potentiometrically to the endpoint.
-
Calculate the normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.3 g of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 60 mL of glacial acetic acid and add a magnetic stir bar.[8]
-
Immerse the electrode in the solution and start stirring.
-
Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation of Purity:
% Purity = [(V × N × MEq) / W] × 100
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid solution
-
MEq = Milliequivalent weight of this compound (Molecular Weight / number of reacting groups)
-
W = Weight of the sample in mg
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method with pre-column derivatization for the purity assessment of this compound.
Materials and Reagents:
-
This compound sample and reference standard
-
o-Phthalaldehyde (OPA) derivatizing reagent[9]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm), and data acquisition software
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., water:acetonitrile 50:50).
-
Prepare working standards by serial dilution of the stock solution.
-
Accurately weigh the sample and dissolve it in the diluent to a known concentration.
-
-
Derivatization:
-
To an aliquot of each standard and sample solution, add the OPA reagent.
-
Allow the reaction to proceed for a specified time at room temperature, protected from light.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 335 nm[10]
-
Injection Volume: 10 µL
-
-
Analysis and Purity Calculation:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.
-
Calculate the purity using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) × 100
-
Gas Chromatography (GC-FID)
This protocol details a GC method with flame ionization detection for determining the purity of this compound.
Materials and Reagents:
-
This compound sample and reference standard
-
Methanol or another suitable solvent (GC grade)
-
GC system with a flame ionization detector (FID), a capillary column suitable for amines (e.g., CP-Wax for volatile amines), and data acquisition software[11]
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare working standards by serial dilution.
-
Accurately weigh the sample and dissolve it in the solvent to a known concentration.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless mode)
-
-
Analysis and Purity Calculation:
-
Inject the standard and sample solutions.
-
Identify the main peak using the retention time of the reference standard.
-
Calculate the purity using the area normalization method, similar to the HPLC method.
-
Visualizations
Caption: Workflow for Non-Aqueous Potentiometric Titration.
Caption: Comparison of Analytical Methods for Purity Determination.
References
- 1. lcms.cz [lcms.cz]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. measurlabs.com [measurlabs.com]
- 5. usp.org [usp.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]
- 11. agilent.com [agilent.com]
Comparative study of the catalytic activity of "2-[(2-Aminoethyl)(methyl)amino]ethanol" complexes
A detailed analysis for researchers, scientists, and drug development professionals.
Complexes of the versatile amino alcohol ligand, 2-[(2-Aminoethyl)(methyl)amino]ethanol, are emerging as promising catalysts in a range of chemical transformations. This guide provides a comparative study of their catalytic activity, juxtaposed with established alternative catalysts in key application areas: Atom Transfer Radical Polymerization (ATRP) and the oxidation of alcohols. The unique structural features of this compound, possessing a primary amine, a tertiary amine, and a hydroxyl group, allow for the formation of stable chelate complexes with various metal centers, influencing their catalytic performance.[1] This analysis is supported by experimental data from relevant literature, offering a clear perspective on their potential and standing within the current catalytic landscape.
Catalytic Performance in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization is a cornerstone of controlled polymer synthesis. The performance of a catalyst is paramount for achieving polymers with well-defined molecular weights and narrow polydispersities. While specific data for this compound complexes in ATRP is limited in publicly accessible literature, we can infer their potential by comparing them to structurally related and widely used nitrogen-based ligands in copper-catalyzed ATRP.
Table 1: Comparative Performance of Copper-Based Catalysts in the ATRP of Methyl Methacrylate (MMA)
| Catalyst/Ligand | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n (experimental) | M_w/M_n | Reference |
| CuBr / PMDETA | [MMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1 | Toluene | 90 | 5 | 89.3 | 8,760 | 1.20 | [2] |
| CuBr / Me6TREN | [MMA]:[MBrP]:[CuBr]:[Me6TREN] = 100:1:0.1:0.1 | Bulk | 25 | 1 | 41 | 8,200 | 1.09 | [3] |
| CuBr2 / PMDETA (ARGET ATRP) | [MMA]:[MCP]:[CuBr2]:[PMDETA] = 100:1:1:1.5 | Toluene | Ambient | 4 | ~60 | - | ~1.3 | [4] |
PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN: Tris[2-(dimethylamino)ethyl]amine; EBiB: Ethyl 2-bromoisobutyrate; MBrP: Methyl 2-bromopropionate; MCP: Methyl 2-chloropropionate.
The data indicates that copper complexes with multidentate amine ligands like PMDETA and Me6TREN are highly effective for the controlled polymerization of methacrylates.[2][3] The coordination environment provided by these ligands is crucial for stabilizing the copper(I) and copper(II) species in the catalytic cycle, leading to a well-controlled polymerization. It is hypothesized that a copper complex of this compound would exhibit comparable activity, with the potential for fine-tuning the catalytic performance through the hemilabile nature of the hydroxyl group.
Experimental Protocol: AGET ATRP of Methyl Methacrylate
This protocol is representative for conducting an Activators Generated by Electron Transfer (ARGET) ATRP of methyl methacrylate.[4]
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add CuBr2 (0.1115 g, 0.50 mmol) and PMDETA (0.1298 g, 0.75 mmol).
-
Dissolution: Inject methanol (2 g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.
-
Addition of Monomer and Initiator: Inject a solution of MMA (5 g, 0.05 mol) and methyl 2-chloropropionate (MCP) (0.0612 g, 0.50 mmol).
-
Initiation of Polymerization: With continuous stirring, inject toluene (5 g) and a solution of ascorbic acid (0.5 g, 2.83 mmol) to start the polymerization.
-
Reaction Conditions: For elevated temperatures, place the reaction tube in a preheated oil bath.
-
Sampling and Analysis: Periodically take samples to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by SEC).
Catalytic Performance in Alcohol Oxidation
The selective oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. Copper complexes, often in conjunction with a nitroxyl radical co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have proven to be effective for the aerobic oxidation of alcohols.
Table 2: Comparative Performance of Catalysts in the Oxidation of Benzyl Alcohol
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| RuCl2(PPh3)3 / TEMPO | O2 | Chlorobenzene | 100 | 1 | >98 | >98 | [5] |
| (PhenS)Pd(II) complex | Air (30 bar) | Water (biphasic) | 100 | 5 | >99 | >95 | [5] |
| Cu(I)Br / bpy | O2 | Acetonitrile | 80 | 6 | ~95 | ~98 | Representative data |
| NiCl2 / Bleach | NaOCl | Water/CH2Cl2 | Room Temp. | - | High | High (to acid) | [6] |
Experimental Protocol: Ruthenium/TEMPO-Catalyzed Aerobic Oxidation of an Alcohol
This protocol is a general procedure for the aerobic oxidation of alcohols using a Ruthenium/TEMPO catalyst system.[5]
-
Reaction Setup: In a reaction vessel, dissolve the alcohol substrate in a suitable solvent such as chlorobenzene.
-
Catalyst Addition: Add the catalyst, RuCl2(PPh3)3 (0.5–2.0 mol %), and the co-catalyst, TEMPO (1.5–6.0 mol %).
-
Reaction Conditions: Heat the mixture to 100 °C under an atmosphere of pure oxygen or a continuous flow of an O2/N2 mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and purify the product by column chromatography.
References
Quantifying N-(2-Aminoethyl)-N-methylethanolamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) in a reaction mixture is crucial for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of various analytical methods suitable for this purpose, supported by experimental data and detailed protocols.
Comparison of Quantitative Performance
The choice of an analytical method for quantifying AEMEA depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available instrumentation, and sample throughput. The following table summarizes the key performance parameters of the most common analytical techniques.
| Analytical Method | Derivatizing Agent | Detection Method | Linearity (r²) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| HPLC-FLD | o-Phthalaldehyde (OPA) / Thiol | Fluorescence | ≥0.99[1] | 0.9 - 7.2 ng/L (for alkyl amines)[1] | 70 - 109%[1] | < 2.35%[1] | High sensitivity, rapid reaction. | Only reacts with primary amines. |
| HPLC-FLD | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | >0.99[2] | 0.05 µg/mL[3] | ~95 - 102%[3][4] | < 5%[3] | Reacts with primary and secondary amines, stable derivatives.[5][6] | Can react with other nucleophiles, may require removal of excess reagent. |
| HPLC-FLD | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | >0.99 | 0.01 - 4.28 ng/mL[7][8] | 99.76 - 102.62%[7][8] | 2.19 - 5.63%[7][8] | Good fluorogenic tag for primary and secondary amines.[9] | Longer reaction times may be needed compared to other agents.[10] |
| HPLC-UV | 1-Naphthylisothiocyanate (NITC) | UV | Not Specified | 5.96 µg (for AEEA)[11] | 97.2% (at RQL for AEEA)[11] | Not Specified | Specific for primary and secondary amines. | Lower sensitivity compared to fluorescence detection. |
| GC-MS | Silylation (e.g., BSA) | Mass Spectrometry | ≥ 0.998[12] | Analyte dependent, typically low µg/mL to ng/mL range.[12] | 80.23 - 115.41%[12] | ≤ 12.03%[12] | High selectivity and structural information. | Potential for thermal degradation of the analyte; derivatization often required.[13] |
| Ion Chromatography | None | Suppressed Conductivity | >0.998 (for ethanolamines)[14] | 0.055 mg/L (for ethanolamine)[14] | Not Specified | Not Specified | No derivatization required, good for polar analytes.[15] | Can be affected by high salt concentrations in the matrix. |
| Colorimetric Assay | Ninhydrin / 4-Nitrobenzaldehyde | UV-Vis Spectrophotometry | R² = 0.999 (for a model system)[16] | Generally in the µmol/g to mmol/g range.[6] | 50 - 100% of total amine content.[6] | < 3.6% (for a model system)[16] | Simple, rapid, and cost-effective. | Lower sensitivity and selectivity compared to chromatographic methods. |
Experimental Workflow & Methodologies
A generalized workflow for the quantification of AEMEA in a reaction mixture using HPLC with pre-column derivatization is depicted below. This is a widely adopted approach due to its robustness and sensitivity.
Caption: General experimental workflow for AEMEA quantification.
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
HPLC with FMOC-Cl Pre-column Derivatization and Fluorescence Detection
This method is suitable for the sensitive quantification of AEMEA, which contains a secondary amine group.
a. Materials and Reagents:
-
N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 5 mM in acetone)
-
Borate buffer (0.1 M, pH 8.0-9.0)
-
Quenching solution (e.g., 1-aminoadamantane hydrochloride)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
b. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of AEMEA in a suitable solvent (e.g., water or methanol). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the reaction mixture with a suitable solvent to bring the AEMEA concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
c. Derivatization Procedure:
-
To a reaction vial, add a defined volume of the standard or sample solution.
-
Add borate buffer to adjust the pH.
-
Add the FMOC-Cl solution. The molar ratio of FMOC-Cl to the expected amine concentration should be in excess.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 10-20 minutes).
-
Add the quenching solution to react with the excess FMOC-Cl.
-
The derivatized sample is now ready for HPLC analysis.
d. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.
e. Quantification:
-
Construct a calibration curve by plotting the peak area of the AEMEA-FMOC derivative against the concentration of the standards.
-
Determine the concentration of AEMEA in the sample from the calibration curve.
GC-MS Analysis with Silylation
This method offers high selectivity, especially for complex matrices.
a. Materials and Reagents:
-
AEMEA standard
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with screw caps
b. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of AEMEA in an anhydrous solvent. Create calibration standards by serial dilution.
-
Sample Preparation: If the reaction mixture contains water, an extraction step into an organic solvent and subsequent drying may be necessary. Dilute the sample in an anhydrous solvent.
c. Derivatization Procedure:
-
To a reaction vial, add a known volume of the standard or sample solution.
-
Add the silylating agent.
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
d. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized AEMEA from other components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
e. Quantification:
-
Generate a calibration curve by plotting the peak area of a characteristic ion of the silylated AEMEA against the concentration of the standards.
-
Calculate the concentration of AEMEA in the sample using the calibration curve.
Ion Chromatography with Suppressed Conductivity Detection
A direct method that avoids derivatization, suitable for aqueous reaction mixtures.
a. Materials and Reagents:
-
AEMEA standard
-
Deionized water (18.2 MΩ·cm)
-
Eluent (e.g., methanesulfonic acid)
b. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of AEMEA in deionized water and create calibration standards.
-
Sample Preparation: Dilute the aqueous reaction mixture with deionized water to fall within the linear range of the instrument. Filter the sample through a 0.45 µm ion chromatography certified syringe filter.
c. Ion Chromatography Conditions:
-
Column: A suitable cation-exchange column.
-
Eluent: An appropriate acidic eluent (e.g., methanesulfonic acid).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
Detection: Suppressed conductivity detection.
d. Quantification:
-
Create a calibration curve by plotting the peak area of AEMEA against the concentration of the standards.
-
Determine the AEMEA concentration in the sample from the calibration curve.
By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate technique for the reliable quantification of N-(2-Aminoethyl)-N-methylethanolamine in their specific reaction mixture.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osha.gov [osha.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Determination of ethanolamine, ethylene glycol and triethylene glycol by ion chromatography for laboratory and field biodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of "2-[(2-Aminoethyl)(methyl)amino]ethanol" metal complexes
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures, synthesis, and comparative analysis of metal complexes featuring N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) and N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN). This guide provides a comparative framework for understanding the coordination chemistry of these versatile ligands.
While the X-ray crystal structure of metal complexes with the specific ligand "2-[(2-Aminoethyl)(methyl)amino]ethanol" remains elusive in the current literature, this guide offers a comprehensive comparison of structurally similar aminoalcohol ligand complexes. By examining the crystallographic data of copper(II) and cadmium(II) complexes with N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) and a nickel(II) complex with N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN), we can gain valuable insights into the coordination tendencies and structural diversity of this class of compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic and coordination geometry parameters for three distinct metal complexes. These complexes, featuring copper, cadmium, and nickel, highlight the influence of both the metal center and the ligand structure on the resulting solid-state architecture.
| Parameter | trans-[Cu(sac)₂ (HydEt-en)₂] | trans-[Cd(sac)₂ (HydEt-en)₂] | --INVALID-LINK--₂ |
| Ligand | N-(2-hydroxyethyl)-ethylenediamine | N-(2-hydroxyethyl)-ethylenediamine | N,N'-bis(2-hydroxyethyl)ethylenediamine |
| Metal Ion | Copper (II) | Cadmium (II) | Nickel (II) |
| Formula | C₂₂H₃₂CuN₆O₈S₂ | C₂₂H₃₂CdN₆O₈S₂ | C₂₆H₄₄N₆NiO₁₀S₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| Coordination Geometry | Distorted Octahedral | Octahedral | Distorted Octahedral |
| Coordination Number | 6 | 6 | 6 |
Table 1. Comparative Crystallographic Data.
Selected Bond Lengths (Å)
| Bond | trans-[Cu(sac)₂(HydEt-en)₂] | trans-[Cd(sac)₂(HydEt-en)₂] | --INVALID-LINK--₂ |
| M-N (amine) | 2.034(2), 2.046(2) | 2.338(3), 2.368(3) | 2.089(2) - 2.138(2) |
| M-N (saccharin) | 2.502(2) | 2.451(3) | Not coordinated |
| M-O (hydroxyl) | Not coordinated | Not coordinated | 2.126(2) |
Table 2. Comparison of Selected Bond Lengths.
Selected Bond Angles (°)
| Angle | trans-[Cu(sac)₂(HydEt-en)₂] | trans-[Cd(sac)₂(HydEt-en)₂] | --INVALID-LINK--₂ |
| N(amine)-M-N(amine) | 83.13(8) | 75.3(1) | 81.33(8) - 171.80(8) |
| N(amine)-M-N(saccharin) | 87.20(7), 92.80(7) | 88.0(1), 92.0(1) | - |
| N(amine)-M-O(hydroxyl) | - | - | 89.15(7) - 171.80(8) |
| O(hydroxyl)-M-O(hydroxyl) | - | - | 91.04(7) |
Table 3. Comparison of Selected Bond Angles.
Experimental Protocols
Synthesis of trans-[Cu(sac)₂(HydEt-en)₂] and trans-[Cd(sac)₂(HydEt-en)₂][1][2]
A solution of N-(2-hydroxyethyl)-ethylenediamine (2 mmol) in ethanol (10 mL) was added to a solution of the corresponding metal saccharinate salt, [M(sac)₂(H₂O)₄]·2H₂O (where M = Cu or Cd) (1 mmol), in water (30 mL). The resulting mixture was stirred for several hours and then allowed to stand at room temperature. Slow evaporation of the solvent over a period of several days yielded crystals suitable for X-ray diffraction.
Synthesis of Ni(BHEEN)₂₂[1][2][3][4]
To a solution of [Ni(sac)₂(H₂O)₄]·2H₂O (1 mmol) in hot water (30 mL), a solution of N,N'-bis(2-hydroxyethyl)ethylenediamine (2 mmol) in ethanol (10 mL) was added with stirring. The resulting solution was allowed to cool to room temperature and then left undisturbed. Prismatic crystals of the product were obtained after a few days.
Visualization of Coordination and Workflow
The following diagrams illustrate the coordination environment of the metal ions in the studied complexes and a general workflow for their synthesis and characterization.
Caption: Coordination environments of Cu(II), Cd(II), and Ni(II) ions.
Caption: General workflow for synthesis and structural analysis.
Discussion and Comparison
The analysis of these three complexes reveals several key points for comparison:
-
Ligand Coordination Mode: In the Cu(II) and Cd(II) complexes, the N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) ligand acts as a bidentate N,N'-donor, with the hydroxyl group remaining uncoordinated. In contrast, the N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN) ligand in the Ni(II) complex coordinates in a tridentate N,N',O-fashion, demonstrating the versatility of these aminoalcohol ligands.
-
Metal Ion Influence: The choice of metal ion significantly impacts the coordination geometry. The Cu(II) complex exhibits a distorted octahedral geometry due to the Jahn-Teller effect, with elongated axial bonds to the saccharinate nitrogen atoms.[1][2] The Cd(II) and Ni(II) complexes, being d¹⁰ and d⁸ ions respectively, do not show this effect and adopt more regular octahedral geometries.
-
Role of the Counter-ion: In the Cu(II) and Cd(II) complexes, the saccharinate anion directly coordinates to the metal center. However, in the Ni(II) complex, the saccharinate anions are not coordinated but are involved in the hydrogen-bonding network that stabilizes the crystal lattice.[3][4][5]
-
N-Alkylation Effect: The presence of a second hydroxyethyl group in BHEEN compared to HydEt-en facilitates its tridentate coordination in the Ni(II) complex. This highlights how subtle changes in the ligand structure can lead to different coordination modes and overall complex geometries.
This comparative guide provides a foundational understanding of the structural chemistry of metal complexes with N-hydroxyethyl-substituted ethylenediamine ligands. The presented data and experimental protocols can serve as a valuable resource for researchers designing new metal-based compounds with tailored structural and functional properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bis(N,N′-bis(2-hydroxyethyl)ethylenediamine)nickel(II) saccharinate: synthesis, characterization and crystal structure | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
A Methodological Guide to Comparing the Electrochemical Properties of N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the electrochemical properties of metal complexes containing the ligand N-(2-Aminoethyl)-N-methylethanolamine (AEMEA). Due to a scarcity of published electrochemical data specifically for AEMEA complexes, this document focuses on the essential methodologies, offering a blueprint for researchers to conduct their own comparative studies. The experimental data presented herein is for analogous compounds and serves as an illustrative example of how to structure and interpret such a comparison.
Introduction to AEMEA Complexes and their Electrochemical Significance
N-(2-Aminoethyl)-N-methylethanolamine is a versatile chelating ligand capable of coordinating with metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. Understanding the electrochemical properties of these complexes, such as their redox potentials and electron transfer kinetics, is crucial for elucidating reaction mechanisms, predicting reactivity, and designing novel molecules with tailored functions. A systematic comparison with complexes of structurally related ligands is a powerful approach to understanding the subtle electronic effects of ligand modification.
Selecting Alternative Ligands for Comparison
A robust comparative study hinges on the selection of appropriate alternative ligands. Structurally similar amino alcohols are ideal candidates as they allow for the systematic evaluation of the effect of substituent changes on the electronic properties of the metal center. Good alternatives to AEMEA include:
-
N,N-Dimethylethanolamine (DMEA): To assess the impact of removing the primary amine group.
-
N-Ethylethanolamine: To compare the effect of a methyl versus an ethyl group on the secondary amine.
-
Ethanolamine (EA): The parent amino alcohol, to provide a baseline.
-
Diethanolamine (DEA): To study the effect of an additional hydroxyl arm.
Data Presentation: An Illustrative Comparison
To demonstrate how electrochemical data can be presented for comparative analysis, the following table summarizes the cyclic voltammetry data for a series of copper(II) complexes with a redox-active ONO pincer ligand and various ancillary amine ligands. This data, adapted from a study on related complexes, illustrates how key parameters can be effectively tabulated.[1]
| Complex/Ligand | Redox Couple | E½ (V vs. Fc+/0) | ΔEp (mV) | Reversibility |
| (sqONO)Cu(NEt₃) | [(bqONO)Cu(L)]+/ (sqONO)Cu(L) | -0.41 | 80 | Reversible |
| (sqONO)Cu(L)/ [(catONO)Cu(L)]⁻ | -1.11 | 90 | Reversible | |
| (sqONO)Cu(NMI) | [(bqONO)Cu(L)]+/ (sqONO)Cu(L) | -0.39 | 85 | Reversible |
| (sqONO)Cu(L)/ [(catONO)Cu(L)]⁻ | -1.06 | 88 | Reversible | |
| (sqONO)Cu(py) | [(bqONO)Cu(L)]+/ (sqONO)Cu(L) | -0.40 | 82 | Reversible |
| (sqONO)Cu(L)/ [(catONO)Cu(L)]⁻ | -1.08 | 95 | Reversible |
Note: This table is an illustrative example using data for copper complexes with ancillary amine ligands to demonstrate data presentation. E½ is the half-wave potential, and ΔEp is the peak-to-peak separation. "sq", "bq", and "cat" refer to the semiquinone, benzoquinone, and catecholate oxidation states of the ONO ligand, respectively. L represents the ancillary amine ligand (NEt₃ = Triethylamine, NMI = N-methylimidazole, py = Pyridine).
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining comparable and reproducible data.
General Synthesis of a Metal(II)-AEMEA Complex
This protocol provides a general method for the synthesis of a metal(II) chloride complex with AEMEA.
-
Materials: Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O), N-(2-Aminoethyl)-N-methylethanolamine (AEMEA), ethanol, diethyl ether.
-
Procedure:
-
Dissolve the metal(II) chloride salt (1 mmol) in 20 mL of ethanol with gentle heating.
-
In a separate flask, dissolve AEMEA (2 mmol) in 10 mL of ethanol.
-
Slowly add the AEMEA solution dropwise to the stirring metal salt solution at room temperature.
-
A color change and/or precipitation should be observed upon addition of the ligand.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then add diethyl ether to precipitate the product.
-
Wash the isolated solid product with small portions of cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the product using standard techniques (FT-IR, UV-Vis, elemental analysis).
-
Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol outlines the procedure for analyzing the redox properties of the synthesized complexes.
-
Instrumentation and Setup:
-
A potentiostat with a three-electrode cell.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Reagents:
-
Synthesized metal complex (approx. 1 mM solution).
-
Solvent: A dry, aprotic solvent with a large potential window, such as acetonitrile or dichloromethane.
-
Supporting Electrolyte: A non-coordinating salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for referencing the potential.
-
-
Procedure:
-
Prepare a 1 mM solution of the metal complex in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before each measurement.
-
Assemble the three-electrode cell with the prepared solution and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential over a range where redox events are expected. The initial scan direction should be chosen based on the expected first redox event (oxidation or reduction).
-
Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
After recording the voltammograms of the complex, add a small amount of ferrocene to the solution and record its voltammogram to use as an internal reference.
-
Analyze the data to determine the half-wave potentials (E½ = (Epa + Epc)/2), peak-to-peak separations (ΔEp = Epa - Epc), and the ratio of anodic to cathodic peak currents (Ipa/Ipc).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the synthesis of the complexes to their electrochemical analysis and data interpretation.
Interpreting the Results
The tabulated electrochemical data allows for a direct comparison of the complexes.
-
Redox Potential (E½): The E½ value indicates the ease of oxidation or reduction of the metal center. A more positive potential for a M(II)/M(III) couple suggests that the metal ion is more difficult to oxidize (i.e., the ligand stabilizes the M(II) state). By comparing the E½ values for complexes with AEMEA and its alternatives, one can infer the relative electron-donating or -withdrawing nature of the ligands.
-
Peak-to-Peak Separation (ΔEp): For a reversible, one-electron process, ΔEp is theoretically 59 mV at room temperature. Values close to this suggest a fast and reversible electron transfer. Larger separations indicate quasi-reversible or irreversible processes, which can be influenced by factors such as slow electron transfer kinetics or coupled chemical reactions.
-
Current Ratio (Ipa/Ipc): In a reversible system, this ratio should be close to unity. Deviations can indicate that the oxidized or reduced species is unstable on the timescale of the CV experiment and undergoes a subsequent chemical reaction.
By systematically applying the methodologies outlined in this guide, researchers can generate the necessary data to rigorously compare the electrochemical properties of N-(2-Aminoethyl)-N-methylethanolamine complexes with other relevant compounds, thereby advancing the understanding of their structure-property relationships.
References
Validating the Synthesis of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the synthesis of "2-[(2-Aminoethyl)(methyl)amino]ethanol," a key intermediate in various chemical and pharmaceutical applications. Ensuring the purity, identity, and quality of this compound is paramount for its intended use. This document outlines common analytical techniques, presents supporting experimental data for analogous compounds, and details relevant experimental protocols.
Comparison of Analytical Techniques
The validation of the synthesis of "this compound" relies on a suite of analytical techniques to confirm its structure, purity, and to identify any potential impurities. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly with derivatization.
Due to the polar nature and lack of a strong chromophore in many aliphatic amines, derivatization is often a necessary step to improve chromatographic performance and detectability, especially for HPLC and GC techniques.[1]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | - Non-destructive- Highly specific for structure elucidation- Quantitative | - Lower sensitivity compared to MS- Can be complex to interpret for mixtures |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and can provide structural information through fragmentation patterns. | - High sensitivity- Can identify unknown compounds- Can be coupled with chromatographic techniques | - Destructive- Isomers may not be distinguishable without chromatography |
| Gas Chromatography (GC-MS) | Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Identifies and quantifies the target compound and volatile impurities. | - High resolution and sensitivity- Excellent for separating complex mixtures- Provides structural information from MS | - Requires volatile and thermally stable analytes- Derivatization may be necessary for polar compounds |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary and mobile phase. | Quantifies the target compound and non-volatile impurities. | - Suitable for non-volatile and thermally labile compounds- Wide range of detectors available | - May require derivatization for detection of compounds without chromophores- Can be more complex to develop methods for |
Experimental Protocols
Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for validating analytical methods to ensure they are suitable for their intended purpose.[2][3][4][5]
NMR Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of the synthesized "this compound".
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Representative):
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Representative):
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure of "this compound".
Representative Spectral Data (for the closely related 2-Methylaminoethanol): [6]
-
¹H NMR (300 MHz, CDCl₃): δ 3.65 (t, 2H), 3.24 (br s, 2H), 2.70 (t, 2H), 2.44 (s, 3H).
GC-MS for Purity Assessment and Impurity Profiling
Objective: To determine the purity of the synthesized compound and identify potential volatile impurities. Due to the polarity of the analyte, derivatization is recommended.[7][8]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Derivatization (using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA): [8]
-
Evaporate a known amount of the sample to dryness.
-
Add 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions (Representative for Ethanolamines): [9]
-
Column: Zebron ZB-5MSplus, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
Data Analysis:
-
Identify the peak corresponding to the derivatized "this compound" based on its retention time and mass spectrum.
-
Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
-
Identify and quantify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and using a suitable internal or external standard.
Expected Mass Spectrum Fragmentation: The mass spectrum of the parent compound is expected to show fragmentation patterns typical of amines and alcohols. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway. For example, the mass spectrum of the related compound 2-aminoethanol shows a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.[10]
Alternative Synthesis Routes and Potential Impurities
A comparative analysis of different synthetic routes is essential for understanding potential impurity profiles.
| Synthesis Route | Description | Potential Impurities |
| Reductive Amination of N-methylethanolamine with Aminoacetaldehyde | N-methylethanolamine is reacted with aminoacetaldehyde or its equivalent in the presence of a reducing agent (e.g., sodium borohydride). | - Unreacted N-methylethanolamine- Over-alkylated products- By-products from the reducing agent |
| Reaction of N-methylethanolamine with Aziridine | The ring-opening of aziridine with N-methylethanolamine. This reaction needs to be carefully controlled due to the high reactivity and toxicity of aziridine.[11][12] | - Unreacted N-methylethanolamine- Polymerized aziridine by-products- Di-substituted products |
| Alkylation of N-methylethylenediamine | Reaction of N-methylethylenediamine with a 2-haloethanol (e.g., 2-chloroethanol). | - Unreacted N-methylethylenediamine- Di-alkylation products- Elimination by-products |
Diagrams
Caption: Workflow for the synthesis and analytical validation.
Caption: Comparison of analytical methods for validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]
Safety Operating Guide
Safe Disposal of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-[(2-Aminoethyl)(methyl)amino]ethanol, a compound that requires careful management due to its hazardous properties.
Hazard Profile
This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, and may also lead to respiratory irritation[1]. Due to these hazards, it is imperative that this chemical is not disposed of through standard waste streams.
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant[1]. Under no circumstances should this chemical be allowed to enter drains or sewer systems[2][3].
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. It is incompatible with acids, strong oxidizing agents, metals, and copper[1].
-
Collect waste this compound in a designated, properly labeled, and chemically resistant container. An example from a university's guidelines suggests using a designated "Organic solvent carboy" for similar chemicals[4].
-
-
Container Management:
-
The waste container must be kept tightly closed except when adding waste.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and sources of ignition[1].
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.
-
Avoid runoff into storm sewers and ditches[5].
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data
Currently, specific quantitative thresholds for the disposal of this compound (e.g., concentration limits for different disposal routes) are not defined in the provided safety data sheets. The standard procedure is to treat any amount of this chemical as hazardous waste.
| Parameter | Value | Source |
| Disposal Route | Approved Waste Disposal Plant | [1] |
| Sewer Disposal | Prohibited | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[(2-Aminoethyl)(methyl)amino]ethanol
Immediate Safety and Logistical Information for Laboratory Professionals
Handling 2-[(2-Aminoethyl)(methyl)amino]ethanol requires stringent adherence to safety protocols due to its hazardous nature. This substance is corrosive and can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation and is classified as a combustible liquid.[2] Exposure can occur through inhalation, ingestion, and skin or eye contact.[4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the primary defense against chemical exposure. The following table summarizes the required equipment for handling this compound. All PPE should comply with established standards such as those from OSHA and NIOSH.
| Protection Type | Required Equipment | Standard/Specification | Purpose |
| Eye & Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133, EN166 | Protects against splashes and vapors that can cause severe eye burns and damage.[1][6] |
| Face Shield | OSHA 29 CFR 1910.133 | To be worn over goggles for full face protection, especially when handling larger quantities or when there is a significant splash risk.[6] | |
| Skin & Body | Chemical-Resistant Gloves | ASTM F739, EN 374 | Prevents direct skin contact which can cause chemical burns.[3] Glove material (e.g., nitrile, neoprene, butyl rubber) should be selected based on manufacturer's chemical resistance data. Double gloving is recommended. |
| Laboratory Coat | N/A | Provides a basic barrier against minor spills and splashes. | |
| Chemical-Resistant Apron or Coveralls | N/A | Worn over a lab coat for added protection against corrosive chemical splashes and spills.[1] | |
| Closed-Toed Shoes | ASTM F2413 | Protects feet from spills. Shoes should be made of a non-porous, chemical-resistant material. | |
| Respiratory | Air-Purifying Respirator (APR) | NIOSH Approved (e.g., TC-84A) | Required when working outside of a fume hood or when ventilation is inadequate. Must be fitted with organic vapor (OV) cartridges.[1][7] |
| Supplied-Air Respirator (SAR) or SCBA | NIOSH Approved | For emergency situations, large spills, or in environments with unknown or high concentrations of vapors.[4][8][9] |
Procedural Guidance: PPE Workflow
Proper procedure for donning, doffing, and using PPE is critical to prevent cross-contamination and exposure. The following workflow must be followed.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Diethylaminoethanol [cdc.gov]
- 6. mcrsafety.com [mcrsafety.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
